molecular formula C19H18F4O2 B14764378 Antifungal agent 19

Antifungal agent 19

Cat. No.: B14764378
M. Wt: 354.3 g/mol
InChI Key: BZSUBFFEWPIHQV-BNFWDCBASA-N
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Description

Antifungal agent 19 is a useful research compound. Its molecular formula is C19H18F4O2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18F4O2

Molecular Weight

354.3 g/mol

IUPAC Name

4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1

InChI Key

BZSUBFFEWPIHQV-BNFWDCBASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C

Canonical SMILES

CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Antifungal Agent 19: A Search for Its Scientific Origins

Author: BenchChem Technical Support Team. Date: November 2025

Despite its commercial availability and noted potency, the scientific discovery, isolation, and detailed biological mechanisms of a compound cataloged as "Antifungal agent 19" remain largely undocumented in publicly accessible scientific literature. This technical guide synthesizes the limited available data and outlines the significant knowledge gaps that prevent a comprehensive understanding of this potentially valuable antifungal compound.

Limited Public Data on a Promising Compound

"this compound" is listed by several chemical suppliers as a compound with potent antifungal activity, consistently citing an EC50 value of 0.72 μM.[1][2][3][4][5] The compound has a chemical formula of C19H18F4O2 and a molecular weight of 354.34.[3] Beyond these basic identifiers, however, there is a conspicuous absence of published research detailing its discovery, the methods for its isolation or synthesis, and the experimental protocols used to determine its efficacy and mechanism of action.

This lack of information precludes a thorough analysis of its therapeutic potential and limits its utility for the broader research community. Without access to the primary research, it is impossible to provide a detailed account of its biological activity, including the specific signaling pathways it may modulate within fungal cells.

The Uncharted Path: From Discovery to Mechanism

The journey of a novel therapeutic agent from initial discovery to clinical application is a long and complex process, meticulously documented at each stage. This process, crucial for scientific validation and regulatory approval, appears to be either proprietary, unpublished, or not readily discoverable for "this compound."

A typical discovery and development workflow for a new antifungal agent is visualized below. This generalized process highlights the critical stages for which information on "this compound" is currently unavailable.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identification of active compounds Lead Generation Lead Generation Hit Identification->Lead Generation Selection of promising candidates Lead Optimization Lead Optimization Lead Generation->Lead Optimization Chemical modification to improve properties In vitro Testing In vitro Testing Lead Optimization->In vitro Testing Characterization of activity and spectrum In vivo Testing In vivo Testing In vitro Testing->In vivo Testing Evaluation in animal models Toxicology Studies Toxicology Studies In vivo Testing->Toxicology Studies Assessment of safety Phase I Trials Phase I Trials Toxicology Studies->Phase I Trials Human safety Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Efficacy in patients Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Large-scale efficacy and safety Regulatory Approval Regulatory Approval Phase III Trials->Regulatory Approval G cluster_0 Fungal Cell cluster_1 Cell Wall cluster_2 Cell Membrane cluster_3 Intracellular Processes Glucan Synthesis Glucan Synthesis Chitin Synthesis Chitin Synthesis Ergosterol Synthesis Ergosterol Synthesis Membrane Integrity Membrane Integrity DNA/RNA Synthesis DNA/RNA Synthesis Protein Synthesis Protein Synthesis Echinocandins Echinocandins Echinocandins->Glucan Synthesis Inhibition Azoles Azoles Azoles->Ergosterol Synthesis Inhibition Polyenes Polyenes Polyenes->Membrane Integrity Disruption Flucytosine Flucytosine Flucytosine->DNA/RNA Synthesis Inhibition

References

An In-depth Technical Guide on the Mechanism of Action of Antifungal Agent 19 Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Candida albicans remains a significant opportunistic fungal pathogen, and the emergence of resistance to current antifungal therapies necessitates the development of novel agents. This document provides a comprehensive technical overview of the mechanism of action for a novel investigational compound, Antifungal Agent 19. Data presented herein demonstrates that this compound exerts its fungistatic and fungicidal activity by potently and selectively inhibiting lanosterol 14-alpha-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.

Quantitative Data Summary

The antifungal activity of Agent 19 was characterized through a series of in vitro assays to determine its potency against various Candida species and to elucidate its specific molecular target.

Table 1: In Vitro Antifungal Susceptibility of this compound

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Candida albicans isolates, including azole-susceptible and resistant strains, as well as other clinically relevant Candida species. Testing was performed according to the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[1][2][3]

Strain IDSpeciesAzole Resistance StatusAgent 19 MIC (µg/mL)Fluconazole MIC (µg/mL)
SC5314C. albicansSusceptible0.1250.5
ATCC 90028C. albicansSusceptible0.1250.5
CaCi-17C. albicansResistant (ERG11 mutation)0.25>64
DPL1010C. albicansResistant (Efflux pump upreg.)0.532
ATCC 200955C. glabrataSusceptible-dose dependent1.016
ATCC 90030C. parapsilosisSusceptible0.061.0
Table 2: In Vitro Inhibition of Recombinant C. albicans Erg11p

To confirm direct target engagement, the inhibitory activity of Agent 19 was assessed against purified, recombinant C. albicans lanosterol 14-alpha-demethylase (Erg11p). The half-maximal inhibitory concentration (IC₅₀) was determined using a spectrophotometric assay that measures the reconstitution of cytochrome P450 activity.

CompoundTarget EnzymeIC₅₀ (nM)
This compoundC. albicans Erg11p25.4
FluconazoleC. albicans Erg11p130.7
Human CYP51Human Lanosterol 14α-demethylase>10,000

Data indicates that Agent 19 is a potent inhibitor of the fungal enzyme with high selectivity over the human ortholog.

Table 3: Effect of this compound on Cellular Sterol Composition

C. albicans (SC5314) cells were treated with this compound at 4x MIC for 16 hours. Non-saponifiable lipids were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the cellular sterol profile.[4][5][6]

SterolControl (% of Total Sterols)Agent 19 Treated (% of Total Sterols)
Ergosterol85.2 ± 3.14.3 ± 1.2
Lanosterol1.5 ± 0.458.7 ± 4.5
14α-methylergosta-8,24(28)-dien-3β,6α-diol*<0.121.1 ± 2.9
Other Intermediates13.3 ± 2.615.9 ± 3.3

*Toxic sterol intermediate.[7]

Visualized Pathways and Workflows

Ergosterol Biosynthesis Pathway and Inhibition Site

The primary mechanism of this compound is the inhibition of Erg11p, which catalyzes the 14-alpha demethylation of lanosterol.[8][9] This action blocks the synthesis of ergosterol, a vital component of the fungal cell membrane, and leads to the accumulation of toxic methylated sterol precursors.[10]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (Target) Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps (Erg24p, Erg2p, etc.) Agent_19 This compound Agent_19->Lanosterol Inhibits Erg11p Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption

Ergosterol biosynthesis pathway and the inhibitory site of Agent 19.
Experimental Workflow for Mechanism of Action Elucidation

The following workflow was employed to systematically investigate and confirm the mechanism of action of this compound.

MOA_Workflow A Primary Screening: Antifungal Susceptibility Testing (CLSI M27) B Hypothesis Generation: Activity against azole-resistant strains suggests potential Erg11p target. A->B C Target Validation: In Vitro Enzyme Inhibition Assay (Recombinant Erg11p) B->C D Cellular Impact Analysis: Sterol Profiling via GC-MS B->D E Confirmation of Mechanism: Agent 19 inhibits Erg11p, depletes ergosterol, and causes accumulation of toxic sterols. C->E D->E Logical_Cascade Start Agent 19 Binds to Erg11p Active Site Inhibition Inhibition of Lanosterol Demethylation Start->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Accumulation of 14α-methylated Sterols Inhibition->Accumulation Membrane Altered Membrane Fluidity & Permeability Depletion->Membrane Accumulation->Membrane Enzyme Disruption of Membrane-Bound Enzyme Function Membrane->Enzyme Growth Inhibition of Cell Growth & Replication (Fungistasis) Enzyme->Growth

References

"in vitro spectrum of activity for Antifungal agent 19"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Antifungal Agent 19 is an investigational triazole derivative demonstrating potent and broad-spectrum activity against a wide range of fungal pathogens.[1] This document provides a comprehensive overview of the in vitro activity of this compound, including its spectrum against common and emerging yeasts and molds. Detailed methodologies for susceptibility testing are provided, along with insights into its putative mechanism of action targeting the fungal ergosterol biosynthesis pathway. The data presented herein support the continued development of this compound as a promising candidate for the treatment of invasive fungal infections.[2][3]

Introduction

Invasive fungal infections (IFIs) represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The extensive use of existing antifungal agents has led to the emergence of resistant strains, limiting therapeutic options and necessitating the development of new antifungal compounds.[4] Azole antifungals are a cornerstone of anti-infective therapy, acting by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] this compound is a novel triazole designed for enhanced potency and a broad spectrum of activity. This whitepaper summarizes the foundational in vitro data characterizing its antifungal profile.

In Vitro Antifungal Activity

The in vitro activity of this compound was evaluated against a large panel of clinical fungal isolates. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of the drug that inhibits visible fungal growth, were determined using standardized broth microdilution methods.[2][7]

Activity Against Yeast Pathogens

This compound demonstrated potent activity against a variety of clinically relevant yeasts. The agent was particularly effective against both fluconazole-susceptible and fluconazole-resistant strains of Candida albicans. Notably, it retained significant potency against other Candida species, including C. glabrata, C. parapsilosis, and the emerging multidrug-resistant pathogen C. auris.[1] Furthermore, robust activity was observed against Cryptococcus neoformans. The comparative MIC data, including MIC₅₀ and MIC₉₀ values (inhibiting 50% and 90% of isolates, respectively), are presented in Table 1.

Table 1: Comparative In Vitro Activity of this compound and Fluconazole Against Yeast Isolates

Organism (n)Antifungal AgentMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Candida albicans (150)This compound≤0.06 - 20.1250.5
Fluconazole0.25 - >64116
Candida glabrata (75)This compound0.125 - 80.54
Fluconazole2 - >641664
Candida parapsilosis (50)This compound≤0.06 - 10.1250.25
Fluconazole0.5 - 824
Candida auris (25)This compound0.25 - 412
Fluconazole4 - >6432>64
Cryptococcus neoformans (40)This compound≤0.06 - 10.1250.5
Fluconazole1 - 1648
Activity Against Filamentous Fungi (Molds)

The agent also exhibited significant activity against pathogenic molds. As shown in Table 2, this compound was potent against Aspergillus fumigatus, a common cause of invasive aspergillosis. Its activity extended to other Aspergillus species and some non-Aspergillus molds, indicating a broad-spectrum profile.

Table 2: In Vitro Activity of this compound Against Mold Isolates

Organism (n)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Aspergillus fumigatus (100)0.125 - 40.51
Aspergillus flavus (30)0.25 - 20.52
Fusarium solani (20)4 - 32816
Scedosporium apiospermum (15)2 - 16416

Experimental Protocols

The in vitro susceptibility data were generated following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]

Broth Microdilution Method for Yeasts (CLSI M27)

The reference method for antifungal susceptibility testing of yeasts was followed as described in the CLSI M27 document.[10][11]

  • Medium Preparation : RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) was used.

  • Inoculum Preparation : Fungal isolates were grown on potato dextrose agar for 24-48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Plate Preparation : this compound was serially diluted in RPMI medium in 96-well microtiter plates to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

  • Incubation : The inoculated plates were incubated at 35°C for 24-48 hours.

  • MIC Determination : The MIC was determined as the lowest concentration of the antifungal agent that caused a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free growth control well.

Broth Microdilution Method for Molds (EUCAST E.DEF 9.3)

For filamentous fungi, the EUCAST methodology was employed to ensure reproducible results.[12]

  • Medium Preparation : RPMI 1640 medium supplemented with 2% glucose was used.

  • Inoculum Preparation : Conidia were harvested from 5-7 day old cultures on potato dextrose agar. The conidia were counted using a hemocytometer to prepare a final inoculum suspension of 2-5 x 10⁵ CFU/mL in the test medium.

  • Plate Preparation and Incubation : Similar to the yeast protocol, serial dilutions of the antifungal agent were prepared in 96-well plates. The plates were incubated at 35°C for 48-72 hours.

  • MIC Determination : For azoles, the MIC endpoint was defined as the lowest concentration showing 100% inhibition of growth (no visible growth).

Visualizations

Experimental Workflow

The following diagram illustrates the generalized workflow for the broth microdilution antifungal susceptibility test.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate on Agar Plate Suspension Create Saline Suspension Isolate->Suspension Adjust Adjust to 0.5 McFarland Standard Suspension->Adjust Inoculum Prepare Final Inoculum (Dilution) Adjust->Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Add to wells Drug Prepare Serial Drug Dilutions in Plate Drug->Inoculate Incubate Incubate Plate (35°C, 24-72h) Inoculate->Incubate Read Read Plate Visually or Spectrophotometrically Incubate->Read Determine Determine MIC (e.g., 50% Inhibition) Read->Determine

Workflow for Broth Microdilution Susceptibility Testing.
Mechanism of Action: Signaling Pathway

This compound, as a triazole, is hypothesized to target the ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity.[13][14] The primary target is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a key step in the conversion of lanosterol to ergosterol.[6][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane function and inhibiting fungal growth.[16][17]

G AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51 / ERG11) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent19 This compound (Triazole) InhibitionPoint X Agent19->InhibitionPoint

Targeted Step in the Fungal Ergosterol Biosynthesis Pathway.

Conclusion

The comprehensive in vitro data demonstrate that this compound possesses potent, broad-spectrum activity against a wide array of clinically important yeast and mold pathogens. Its strong performance against resistant isolates, such as fluconazole-resistant Candida and C. auris, highlights its potential to address unmet medical needs in the treatment of invasive fungal diseases. The well-defined mechanism of action, targeting a validated fungal-specific pathway, further supports its promise as a therapeutic candidate. Further in vivo studies and clinical investigations are warranted to fully elucidate the potential of this compound.

References

Preliminary Antifungal Screening of Novel Compound 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary antifungal screening of the novel investigational molecule, Compound 19. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the initial in-vitro antifungal activity, detailed experimental protocols, and a proposed mechanism of action.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with improved efficacy and safety profiles. Compound 19 is a novel synthetic molecule identified through a high-throughput screening campaign designed to uncover compounds with broad-spectrum antifungal activity. This document outlines the initial characterization of Compound 19's antifungal properties against a panel of clinically relevant fungal pathogens.

Quantitative Antifungal Activity

The in-vitro antifungal activity of Compound 19 was evaluated against several key fungal species. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, was determined. For comparison, the activities of commonly used antifungal drugs—Fluconazole, Amphotericin B, and Caspofungin—were assessed in parallel.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 19 and Reference Antifungals against Planktonic Fungal Cells

Fungal SpeciesCompound 19 MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans (ATCC 90028)210.50.125
Candida glabrata (ATCC 2001)4160.50.25
Candida auris (B11220)23210.5
Aspergillus fumigatus (ATCC 204305)8>6410.06
Cryptococcus neoformans (H99)180.2516

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Compound 19 and Reference Antifungals

Fungal SpeciesCompound 19 MBEC (µg/mL)Fluconazole MBEC (µg/mL)Amphotericin B MBEC (µg/mL)Caspofungin MBEC (µg/mL)
Candida albicans (ATCC 90028)16>102442
Candida auris (B11220)32>102484

Experimental Protocols

Broth Microdilution Assay for Planktonic MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Compound Preparation: Compound 19 and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. A two-fold serial dilution series is prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well, as assessed visually or spectrophotometrically at 530 nm.

Biofilm Susceptibility Testing for MBEC Determination
  • Biofilm Formation: A standardized suspension of 1 x 10⁶ CFU/mL of Candida species in RPMI 1640 medium is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

  • Compound Treatment: After the initial incubation, the planktonic cells are gently washed away with phosphate-buffered saline (PBS). Fresh RPMI 1640 medium containing two-fold serial dilutions of Compound 19 and reference drugs is then added to the wells with the established biofilms.

  • Incubation: The plates are incubated for an additional 24 hours at 37°C.

  • MBEC Determination: Following incubation, the wells are washed again with PBS to remove the drug-containing medium. The metabolic activity of the remaining biofilm is quantified using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay. The MBEC is defined as the lowest drug concentration that results in at least a 50% reduction in metabolic activity compared to the untreated control biofilm.

Visualizations: Workflows and Pathways

Experimental Workflow for Antifungal Screening

The following diagram illustrates the sequential process for evaluating the in-vitro antifungal efficacy of a novel compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Fungal Culture Preparation B Inoculum Standardization A->B C Broth Microdilution Assay B->C D MIC Determination C->D E Biofilm Formation D->E Active Compound F Biofilm Susceptibility Testing E->F G MBEC Determination F->G H Ergosterol Quantitation G->H I Cell Membrane Integrity Assay G->I J Signaling Pathway Analysis H->J I->J

Caption: Workflow for in-vitro antifungal screening and preliminary mechanism of action studies.

Proposed Signaling Pathway Inhibition by Compound 19

Based on preliminary data suggesting alterations in cell membrane composition, it is hypothesized that Compound 19 interferes with the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Points of Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Incorporation into Compound19 Compound 19 Compound19->Squalene Inhibits Squalene Epoxidase Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Lanosterol 14-alpha-demethylase CellDeath Cell Death FungalMembrane->CellDeath Disruption leads to

Caption: Hypothesized mechanism of Compound 19 targeting the ergosterol biosynthesis pathway.

Conclusion and Future Directions

The preliminary screening of Compound 19 reveals promising broad-spectrum antifungal activity against a range of clinically important fungal pathogens, including drug-resistant species like Candida auris. Notably, Compound 19 demonstrates activity against both planktonic cells and robust biofilms. The initial hypothesis for its mechanism of action centers on the disruption of the ergosterol biosynthesis pathway at a step distinct from that of azole antifungals.

Further studies are warranted to fully elucidate the mechanism of action, including enzymatic assays and transcriptomic analysis of treated fungal cells. Additionally, cytotoxicity assays using mammalian cell lines will be crucial to determine the selectivity and potential therapeutic window of Compound 19. Subsequent in-vivo efficacy studies in animal models of fungal infections will be essential to validate its potential as a novel antifungal therapeutic.

The Natural Product Origins of Caspofungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel antifungal agents are critical in combating the rising incidence of invasive fungal infections, particularly in immunocompromised patient populations. Natural products have historically served as a rich source of therapeutic leads, offering complex chemical scaffolds and unique mechanisms of action. This guide provides an in-depth examination of the natural product origins of Caspofungin, a first-in-class antifungal agent from the echinocandin family. Caspofungin is a semi-synthetic lipopeptide derived from a fungal fermentation product, exemplifying a successful strategy in natural product-based drug development.[1] For the purpose of this guide, "Antifungal agent 19" will be represented by Caspofungin.

Natural Source and Biosynthesis

Caspofungin originates from a naturally occurring cyclic lipopeptide, pneumocandin B0.[1][2]

  • Producing Organism: Pneumocandin B0 is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis.[3][4]

  • Chemical Class: Echinocandins are characterized as cyclic non-ribosomal hexapeptides linked to a lipophilic fatty acid side chain.[5][6] This structure is crucial for their biological activity.

  • Biosynthesis: The complex structure of echinocandins is synthesized by non-ribosomal peptide synthetase (NRPS) complexes.[6] The peptide core consists of several non-proteinogenic amino acids, and the fatty acid side chain is synthesized by a polyketide synthase (PKS).[5] The cyclic hexapeptide core is essential for its mechanism of action, while the lipid tail helps anchor the molecule to the fungal cell membrane.[7]

Mechanism of Action

The echinocandins possess a unique mechanism of action, distinct from other classes of antifungal agents.

  • Target Enzyme: Caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase.[3][8]

  • Cellular Effect: This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the cell wall in many pathogenic fungi, but absent in mammalian cells.[3][9] By inhibiting this enzyme, Caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[4] This targeted action confers a high degree of selectivity and contributes to its favorable safety profile.

Quantitative Data

The antifungal activity of Caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of fungal isolates.

Table 1: In Vitro Antifungal Activity of Caspofungin

Fungal Species MIC Range (µg/mL) Reference
Candida albicans 0.015 - 0.25 [3]
Candida glabrata 0.03 - 0.5 [3]
Candida krusei 0.06 - 0.5 [3]
Aspergillus fumigatus 0.015 - 0.12 [10]

| Aspergillus flavus | 0.015 - 0.12 |[3] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The development of Caspofungin from its natural product precursor involves a multi-step process encompassing fermentation, isolation, and semi-synthetic modification.

Protocol 1: Fermentation and Isolation of Pneumocandin B0
  • Inoculum Preparation: A pure culture of Glarea lozoyensis is grown in a suitable seed medium to generate a sufficient biomass for inoculation.

  • Fermentation: The production culture is inoculated with the seed culture and grown under controlled conditions (temperature, pH, aeration, and nutrient feed) in large-scale fermenters to maximize the yield of pneumocandin B0.

  • Mycelial Extraction: After fermentation, the mycelial biomass is harvested from the broth by filtration or centrifugation.

  • Solvent Extraction: The mycelial cake is extracted with an organic solvent, such as methanol or acetone, to solubilize the lipophilic pneumocandin B0.

  • Initial Purification: The crude extract is concentrated and subjected to preliminary purification steps, such as liquid-liquid extraction or solid-phase extraction, to remove impurities.

  • Chromatographic Purification: The enriched extract is further purified using chromatographic techniques. Historically, silica gel chromatography was used to separate pneumocandin B0 from other related pneumocandins (e.g., pneumocandin A0).[10] Modern processes utilize preparative high-performance liquid chromatography (HPLC) for high-purity isolation.

Protocol 2: Semi-Synthetic Conversion of Pneumocandin B0 to Caspofungin

The conversion of pneumocandin B0 into Caspofungin involves a specific chemical modification to enhance its pharmacological properties, including improved water solubility and stability.[1][7]

  • Amine Protection (Optional): The primary amine on the ornithine residue of the cyclic peptide core may be protected to prevent side reactions.

  • Hydrolysis of the Amide Side Chain: The natural lipid side chain of pneumocandin B0 is selectively cleaved to yield the cyclic peptide nucleus.

  • Acylation: The free amine of the peptide nucleus is then acylated with a different, synthetically prepared side chain. For Caspofungin, this involves the addition of a dimethylmyristoyl side chain.

  • Deprotection: If a protecting group was used, it is removed in the final step.

  • Purification and Salt Formation: The final product, Caspofungin, is purified by chromatography and typically converted to an acetate salt to improve its stability and formulation characteristics.

Visualizations

Biosynthetic and Developmental Workflow

The following diagram illustrates the overall workflow from the natural source to the final semi-synthetic drug.

G cluster_0 Natural Product Generation cluster_1 Drug Development cluster_2 Mechanism of Action A Glarea lozoyensis B Fermentation A->B C Pneumocandin B0 (Natural Product) B->C D Isolation & Purification C->D E Semi-Synthetic Modification D->E F Caspofungin (this compound) E->F G Fungal Cell F->G H β-(1,3)-D-Glucan Synthase I Cell Wall Disruption H->I

Caption: Workflow from fungal source to the semi-synthetic drug and its target.

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

This diagram details the mechanism of action of Caspofungin at the cellular level.

caspofungin Caspofungin enzyme β-(1,3)-D-Glucan Synthase caspofungin->enzyme Inhibits glucan β-(1,3)-D-Glucan (Polymer) enzyme->glucan Synthesizes cellwall Fungal Cell Wall Integrity glucan->cellwall Maintains lysis Cell Lysis cellwall->lysis Loss of integrity leads to

Caption: Mechanism of Caspofungin via inhibition of β-(1,3)-D-glucan synthesis.

References

Unmasking the Target: A Technical Guide to the Bioinformatics and Target Prediction of Antifungal Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the bioinformatics-driven approach to elucidating the mechanism of action and predicting the molecular target of the novel antifungal compound, Antifungal Agent 19. While the specific biological target of this compound is not yet publicly disclosed, this document outlines a comprehensive, hypothetical workflow for its identification, integrating computational prediction with experimental validation.

Introduction to this compound

This compound is a potent small molecule with significant fungicidal activity. Its known physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC19H18F4O2[1]
Molecular Weight354.34 g/mol [1]
Antifungal Activity (EC50)0.72 μM[1][2]

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action.[3] Understanding the molecular target of compounds like this compound is paramount for their development into effective therapeutics.

Bioinformatics-Driven Target Prediction Workflow

The initial and crucial step in characterizing a novel compound is the in silico prediction of its biological target. This bioinformatics workflow leverages the chemical structure of this compound to identify potential protein targets within the fungal proteome.

TargetPredictionWorkflow cluster_0 Phase 1: In Silico Prediction A This compound 2D Structure B 3D Conformer Generation A->B C Chemical Feature & Fingerprint Analysis B->C F Reverse Docking B->F D Similarity Searching (e.g., Tanimoto coefficient) C->D E Pharmacophore Modeling C->E I Prioritized List of Potential Targets D->I E->I F->I G Known Antifungal Compound Databases (e.g., DrugBank, PubChem) G->D H Fungal Proteome Database (e.g., UniProt) H->F

Caption: A logical workflow for the in silico prediction of this compound's target.

Methodologies for In Silico Target Prediction

A multi-pronged bioinformatics approach is employed to generate a high-confidence list of putative targets.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.

  • Similarity Searching: The 2D and 3D structures of this compound are used to search databases of known antifungal agents. The Tanimoto coefficient is a common metric for quantifying structural similarity. A high similarity to a known drug can infer a similar target.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of this compound that are responsible for its biological activity. This pharmacophore model is then used to screen libraries of known fungal protein targets.

Structure-Based Approaches

These methods utilize the 3D structure of potential protein targets.

  • Reverse Docking: The 3D conformer of this compound is computationally docked against a library of fungal protein structures. The docking scores, which estimate the binding affinity, are used to rank potential targets. This approach is particularly useful for identifying novel, non-obvious targets.

Table 2: Hypothetical Prioritized Target List for this compound

RankPotential TargetPrediction Method(s)Rationale / Pathway
1Ergosterol Biosynthesis Pathway Enzyme (e.g., Lanosterol 14-alpha-demethylase)Similarity Searching, Pharmacophore ModelingA common target for azole antifungals.[4][5]
2Beta-(1,3)-glucan synthaseReverse DockingEssential for fungal cell wall synthesis, a target for echinocandins.[6]
3Dihydrofolate ReductaseSimilarity SearchingA known target for antifolates, crucial for nucleotide synthesis.
4Chitin SynthaseReverse DockingImportant for cell wall integrity.[4]
5Mitochondrial Respiratory Chain ComplexPharmacophore ModelingInhibition can lead to fungal cell death.[7]

Experimental Protocols for Target Validation

Following in silico prediction, experimental validation is essential to confirm the biological target of this compound.

ExperimentalValidationWorkflow cluster_1 Phase 2: Experimental Validation J Prioritized Target List K Biochemical Assays (Enzyme Inhibition) J->K L Biophysical Assays (SPR, ITC) J->L M Yeast Two-Hybrid Screening J->M N Affinity Chromatography-Mass Spectrometry J->N O Genetic Approaches (Gene Deletion/Overexpression) J->O P Confirmed Target(s) K->P L->P M->P N->P O->P

Caption: An experimental workflow for validating the predicted targets of this compound.

Biochemical Assays
  • Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of a purified, predicted target protein.

  • Methodology:

    • Clone, express, and purify the recombinant target protein from a suitable expression system (e.g., E. coli, S. cerevisiae).

    • Develop a functional assay to measure the enzyme's activity (e.g., spectrophotometric, fluorometric, or radiometric assay).

    • Incubate the purified enzyme with varying concentrations of this compound.

    • Measure the enzyme's activity in the presence of the compound.

    • Determine the IC50 (half-maximal inhibitory concentration) value of this compound for the target enzyme.

Biophysical Assays
  • Objective: To confirm direct physical binding between this compound and the predicted target protein and to quantify the binding affinity.

  • Methodologies:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow solutions containing different concentrations of this compound over the chip.

      • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

      • Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified target protein in the sample cell of the calorimeter.

      • Inject small aliquots of a concentrated solution of this compound into the sample cell.

      • Measure the heat released or absorbed upon binding.

      • Analyze the data to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

In Vivo Target Validation
  • Objective: To confirm the relevance of the identified target in a cellular context.

  • Methodology (Gene Deletion/Overexpression):

    • Create a fungal strain with a deletion of the gene encoding the putative target protein.

    • Create a fungal strain that overexpresses the gene encoding the putative target protein.

    • Determine the minimum inhibitory concentration (MIC) of this compound for the wild-type, deletion, and overexpression strains.

    • Expected Results:

      • The deletion strain may show hypersensitivity to this compound.

      • The overexpression strain should exhibit increased resistance to this compound compared to the wild-type strain.

Signaling Pathway Analysis

Once a target is confirmed, it is crucial to understand its role in the broader context of fungal cellular signaling. For example, if the target is an enzyme in the ergosterol biosynthesis pathway, its inhibition would disrupt cell membrane integrity.

ErgosterolPathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (Potential Target) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane disruption Disruption of Membrane Integrity ergosterol->disruption agent19 This compound inhibition Inhibition agent19->inhibition inhibition->lanosterol disruption->cell_membrane

References

"early-stage research on Antifungal agent 19"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of early-stage research on the compound designated "Antifungal agent 19" is currently hindered by the limited availability of public-domain scientific literature detailing its discovery and preliminary evaluation. Commercial chemical suppliers identify "this compound" by the chemical formula C₁₉H₁₈F₄O₂ and report a potent in vitro antifungal activity with an EC₅₀ value of 0.72 μM. However, the primary research articles that would contain the comprehensive data necessary for a detailed technical guide—including extensive quantitative data, specific experimental protocols, and elucidation of its mechanism of action—could not be located through extensive searches.

Initial search results suggested a potential mechanism of action involving the Ras-cAMP-PKA signaling pathway, leading to apoptosis in fungal cells. This pathway is a known regulator of fungal morphogenesis, stress responses, and virulence. However, no definitive scientific literature could be found to directly link "this compound" (C₁₉H₁₈F₄O₂) to this specific signaling cascade.

Quantitative Data

The sole piece of quantitative data available from public sources is the half-maximal effective concentration (EC₅₀). This value represents the concentration of the agent that inhibits 50% of the fungal population's growth in vitro.

Table 1: In Vitro Antifungal Activity of this compound

ParameterValue
EC₅₀0.72 µM

Note: The specific fungal species and the conditions under which this EC₅₀ value was determined are not available in the public domain.

Experimental Protocols

Without access to the primary research, detailed experimental protocols cannot be provided. However, a general methodology for determining the EC₅₀ of an antifungal agent is outlined below. This is a hypothetical protocol based on standard laboratory practices.

Hypothetical Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

  • Fungal Strain and Culture Preparation: The fungal species of interest is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of fungal cells is then prepared in a sterile saline solution and adjusted to a specific cell density (e.g., 1-5 x 10⁶ cells/mL) using a spectrophotometer.

  • Preparation of Antifungal Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions of the agent are then prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension, resulting in a final cell concentration of approximately 0.5-2.5 x 10³ cells/mL. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of EC₅₀: Fungal growth is assessed by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader. The EC₅₀ is then calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

While a direct link between this compound and the Ras-cAMP-PKA pathway could not be confirmed, a generalized diagram of this pathway in fungi is presented below to illustrate a potential, though unverified, mechanism of action.

Ras_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras Ras Cyr1 Adenylyl Cyclase (Cyr1) Ras->Cyr1 Activates cAMP cAMP Cyr1->cAMP Converts ATP to ATP ATP PKA_reg PKA (regulatory subunit) cAMP->PKA_reg Binds to PKA_cat PKA (catalytic subunit) PKA_reg->PKA_cat Releases Transcription_Factors Transcription Factors PKA_cat->Transcription_Factors Phosphorylates Apoptosis_Proteins Apoptosis Proteins Transcription_Factors->Apoptosis_Proteins Regulates Expression of Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces Antifungal_Agent_19 This compound (Hypothesized) Antifungal_Agent_19->Ras Activates?

Caption: Hypothesized signaling pathway for this compound.

Below is a generalized workflow for the in vitro screening of novel antifungal compounds, illustrating the logical progression from initial testing to the determination of key parameters like EC₅₀.

Antifungal_Screening_Workflow start Start: Fungal Culture prepare_inoculum Prepare Fungal Inoculum start->prepare_inoculum plate_assay Inoculate Microtiter Plate prepare_inoculum->plate_assay prepare_dilutions Prepare Serial Dilutions of This compound prepare_dilutions->plate_assay incubation Incubate at 35°C for 24-48h plate_assay->incubation read_results Measure Optical Density incubation->read_results calculate_ec50 Calculate EC50 read_results->calculate_ec50 end End: Potency Determined calculate_ec50->end

Caption: Generalized workflow for in vitro antifungal EC₅₀ determination.

Methodological & Application

Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Testing for a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antifungal Agent 19 Minimum Inhibitory Concentration (MIC) Testing Protocol

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the evaluation of novel antifungal compounds.

Introduction: Antifungal susceptibility testing (AFST) is crucial for the discovery and development of new antifungal agents, for monitoring the emergence of resistance, and for guiding therapeutic choices.[1][2] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides a detailed protocol for determining the MIC of a novel compound, designated here as "this compound," using the broth microdilution method. This method is based on the widely recognized standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] While specific protocols for "this compound" are not standardized, this procedure outlines the established framework for testing novel compounds against pathogenic yeasts and molds.

A novel antimicrobial peptide, GK-19, has shown potent antifungal activity by disrupting the microbial cell membrane, with reported MIC values between 5 to 10 μM against common Candida species.[4] This protocol can be applied to agents like GK-19 to standardize the evaluation of their in vitro efficacy.

I. Quantitative Data Summary

The following tables provide essential quantitative data for performing and validating the MIC assay. Table 1 outlines the quality control (QC) ranges for standard antifungal agents against reference yeast strains, which should be run with each experiment to ensure procedural accuracy.[5] Table 2 presents example MIC data for the novel peptide GK-19 as reported in the literature.[4]

Table 1: Quality Control (QC) Ranges for Reference Strains (CLSI M60) [1][2][5]

Quality Control Strain Antifungal Agent 24-hour MIC Range (µg/mL)
Candida parapsilosis ATCC® 22019 Amphotericin B 0.25–2
Anidulafungin 0.25–2
Caspofungin 0.25–1
Fluconazole 1–8
Voriconazole 0.015–0.12
Candida krusei ATCC® 6258 Amphotericin B 0.5–4
Anidulafungin 0.06–0.5
Caspofungin 0.12–1
Fluconazole 8–64

| | Voriconazole | 0.06–0.5 |

Table 2: Reported MIC Values for Novel Peptide GK-19 [4]

Fungal Species GK-19 MIC (µM) GK-19 MIC (µg/mL)*
Candida krusei 5 ~11.5
Candida albicans 10 ~23.0
Candida glabrata 10 ~23.0

*Note: Approximate µg/mL conversion based on a hypothetical molecular weight for GK-19. The original study reported values in µM.

II. Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution MIC testing protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading A Prepare this compound Stock Solution (e.g., in DMSO) B Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL for yeast) E Create 2-fold Serial Dilutions of this compound across plate A->E Add Stock to First Well C Prepare RPMI-1640 + MOPS Test Medium F Inoculate wells with 100 µL of Fungal Suspension B->F Add Inoculum D Dispense 100 µL Medium into 96-well plate C->D Dispense Medium D->E E->F G Include Sterility and Growth Controls F->G H Incubate Plate (35°C for 24-48h) I Visually Read Plate or Use Spectrophotometer (OD600) H->I J Determine MIC: Lowest concentration with significant growth inhibition I->J K Final MIC Value (e.g., 10 µM) J->K Report Results

Caption: Workflow for determining the MIC of a novel antifungal agent.

III. Detailed Experimental Protocol: Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and related documents for antifungal susceptibility testing of yeasts.[2][6]

1. Materials and Reagents

  • This compound: Powder form of known purity.

  • Solvent: Dimethyl sulfoxide (DMSO) or water, as appropriate for the agent.

  • Fungal Strains: Test isolates and Quality Control (QC) strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258).[5]

  • Growth Medium: Sabouraud Dextrose Agar (SDA) for initial culture.

  • Test Medium: RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[7][8]

  • Equipment:

    • Sterile, 96-well, U-bottom microdilution plates.[2]

    • Spectrophotometer or McFarland densitometer.

    • Multichannel pipette.

    • Incubator set to 35°C.[7]

    • Vortex mixer.

    • Sterile tubes, flasks, and pipette tips.

2. Preparation of Antifungal Stock Solution

  • Prepare a stock solution of this compound at a concentration 100 times the highest final concentration to be tested (e.g., 1280 µg/mL for a final top concentration of 12.8 µg/mL).

  • Dissolve the agent in a minimal amount of appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may inhibit fungal growth.

  • Store the stock solution in small aliquots at -60°C or colder until use.[7]

3. Preparation of Fungal Inoculum

  • Streak the test and QC fungal isolates onto SDA plates and incubate at 35°C for 24 hours to obtain fresh, isolated colonies.[5]

  • Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline. Vortex thoroughly.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL for yeast). This can be done visually or with a spectrophotometer (OD at 530 nm).

  • Dilute this adjusted suspension 1:1000 in the RPMI-1640 test medium (e.g., 10 µL of suspension into 10 mL of medium). This creates the final inoculum with a concentration of 0.5-2.5 x 10³ CFU/mL.[1][7]

4. Assay Plate Preparation (96-Well Plate)

  • Prepare a working solution of this compound at twice the highest desired final concentration in RPMI-1640 medium.

  • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of the microdilution plate.

  • Add 200 µL of the working antifungal solution to the first well (column 1).

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (medium only, no inoculum).

5. Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range. The final inoculum concentration will be approximately 0.5-2.5 x 10³ CFU/mL.[7]

  • Seal the plates or place them in a container with a moistened towel to prevent evaporation.

  • Incubate the plates at 35°C for 24 to 48 hours.[7] For some molds, longer incubation may be necessary.[1]

6. Reading and Interpreting the MIC

  • After incubation, check the sterility control (well 12) for any growth and the growth control (well 11) for adequate turbidity.

  • The plate can be read visually or with a microplate reader at 600 nm.[3]

  • Visual Reading: The MIC is the lowest concentration of the antifungal agent that causes a significant decrease in turbidity (typically ≥50% or ≥80% inhibition) compared to the growth control.[7] For agents that cause membrane disruption, like GK-19, a complete inhibition of growth (100%) may be a more appropriate endpoint.[4]

  • Spectrophotometric Reading: Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that achieves the predefined inhibition threshold (e.g., MIC₅₀ or MIC₈₀).[3]

  • Record the MIC value in µg/mL or µM. Ensure that the MICs for the QC strains fall within their acceptable ranges (Table 1) for the assay to be considered valid.[5]

References

Application Note and Protocol: Broth Microdilution Assay for Antifungal Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The broth microdilution assay is the gold-standard method for determining the in vitro susceptibility of fungi to antifungal agents. This application note provides a detailed protocol for evaluating the antifungal activity of a novel investigational compound, designated "Antifungal Agent 19," against pathogenic yeasts. The methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 document for yeasts.[1][2][3][4]

The principle of the assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. Following a specified incubation period, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism. For azole antifungal agents, this is typically observed as a significant decrease in turbidity.[5][6] This method allows for a quantitative assessment of the antifungal agent's potency and is a critical step in the preclinical development of new antifungal drugs.[7]

Materials and Reagents

  • Fungal Isolates:

    • Test isolates of interest (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans).

    • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[5][8]

  • Antifungal Agents:

    • This compound (powder form, purity >95%).

    • Control antifungal agent (e.g., Fluconazole).

  • Media and Reagents:

    • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[3]

    • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

    • Dimethyl sulfoxide (DMSO, sterile).

    • Sterile distilled water or phosphate-buffered saline (PBS).

  • Equipment and Consumables:

    • Sterile, 96-well, U-bottom microdilution plates.[3]

    • Spectrophotometer or microplate reader.

    • Hemocytometer or cell counter.

    • Incubator (35°C).

    • Vortex mixer.

    • Multichannel and single-channel pipettes.

    • Sterile pipette tips.

    • Sterile conical tubes (15 mL and 50 mL).

Experimental Protocols

  • Stock Solution of this compound:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a stock solution of 1.6 mg/mL (or a concentration at least 100 times the highest final concentration to be tested).

    • Ensure complete dissolution by vortexing.

    • Store the stock solution in small aliquots at -20°C or below.

  • Working Solutions:

    • On the day of the assay, thaw an aliquot of the stock solution.

    • Prepare a series of working solutions by diluting the stock solution in RPMI 1640 medium. The initial working solution should be twice the highest desired final concentration in the microdilution plate.

  • Subculture:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[7]

  • Inoculum Suspension:

    • Select several well-isolated colonies (at least five for yeasts) and suspend them in 5 mL of sterile saline.

    • Vortex the suspension for 15 seconds to ensure a homogenous mixture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or with a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Final Inoculum Dilution:

    • Dilute the adjusted suspension 1:50 in RPMI 1640 medium, followed by a 1:20 dilution in RPMI 1640 medium. This will result in a final working inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Setup:

    • Aseptically add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well microdilution plate.

    • Add 200 µL of the initial working solution of this compound (at twice the highest final concentration) to well 1.

    • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

    • Add 100 µL of sterile RPMI 1640 medium to well 12.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.[5]

  • Visual Reading:

    • Examine the plates using a reading mirror.

    • The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

  • Spectrophotometric Reading:

    • Alternatively, the optical density (OD) of the wells can be read using a microplate reader at a wavelength of 405 or 450 nm.

    • The MIC is defined as the lowest drug concentration that reduces growth by ≥50% compared to the growth control.

Quality Control

  • Sterility Control: The sterility control well (well 12) should show no signs of growth.

  • Growth Control: The growth control well (well 11) should show robust turbidity.

  • QC Strains: The MICs for the QC strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) should fall within the established acceptable ranges for the control antifungal agent (e.g., Fluconazole).[5][8]

Data Presentation

The results of the broth microdilution assay should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Example Microdilution Plate Layout for this compound

Well123456789101112
Concentration (µg/mL) 1684210.50.250.1250.060.0300
Inoculum +++++++++++-

Table 2: MIC Values for this compound and Control

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans SC53140.250.5
C. glabrata ATCC 2001416
C. parapsilosis ATCC 22019 (QC)12
C. krusei ATCC 6258 (QC)864

Table 3: Quality Control Ranges for Reference Antifungals

QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole1 - 4
C. krusei ATCC 6258Fluconazole16 - 128

Visualization of Experimental Workflow

Broth_Microdilution_Workflow prep_reagents Prepare Media and Antifungal Stock Solutions plate_setup Prepare Serial Dilutions of this compound in 96-Well Plate prep_reagents->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to Working Concentration prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate_plate plate_setup->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_results Read MICs Visually or Spectrophotometrically incubate->read_results analyze Analyze Data and Perform Quality Control read_results->analyze

Caption: Workflow of the broth microdilution assay for antifungal susceptibility testing.

References

Application Notes and Protocols: High-Throughput Screening Assay for Antifungal Agent 19 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Antifungal agent 19 has demonstrated promising activity, and the synthesis of its analogs presents an opportunity to improve its efficacy, selectivity, and pharmacokinetic properties. A robust high-throughput screening (HTS) assay is crucial for efficiently evaluating large libraries of these analogs to identify lead compounds.

This document provides a detailed protocol for a primary HTS assay designed to identify and characterize analogs of this compound that inhibit the growth of pathogenic fungi. The described methodology is based on a liquid microdilution format, which is amenable to automation and provides quantitative data on fungal growth inhibition.[1][2][3] Additionally, this guide outlines the principles of data analysis and presentation, and includes visualizations of the experimental workflow and a relevant signaling pathway.

Postulated Signaling Pathway of this compound

For the purpose of this protocol, we will postulate that this compound and its analogs interfere with the Cell Wall Integrity (CWI) pathway, a critical signaling cascade for fungal survival and response to cell wall stress.[4] This pathway is an attractive target as it is conserved in fungi but absent in mammals.[5]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress SensorProteins Sensor Proteins Cell Wall Stress->SensorProteins Rho1_GTPase Rho1 GTPase SensorProteins->Rho1_GTPase PKC1 PKC1 Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK_Cascade->TranscriptionFactors Gene_Expression Cell Wall Gene Expression TranscriptionFactors->Gene_Expression Cell_Wall_Synthesis Cell_Wall_Synthesis Gene_Expression->Cell_Wall_Synthesis Antifungal_Agent_19 This compound Analogs Antifungal_Agent_19->MAPK_Cascade

Caption: Postulated mechanism of this compound targeting the Cell Wall Integrity (CWI) pathway.

Experimental Workflow

The high-throughput screening process follows a logical progression from initial setup to the identification of hit compounds. The workflow is designed to be efficient and minimize variability.

HTS_Workflow Compound_Library_Prep 1. Compound Library Preparation (this compound Analogs) Compound_Dispensing 4. Compound Dispensing Compound_Library_Prep->Compound_Dispensing Fungal_Inoculum_Prep 2. Fungal Inoculum Preparation Fungal_Inoculum_Addition 5. Fungal Inoculum Addition Fungal_Inoculum_Prep->Fungal_Inoculum_Addition Assay_Plate_Setup 3. Assay Plate Setup (384-well format) Assay_Plate_Setup->Compound_Dispensing Compound_Dispensing->Fungal_Inoculum_Addition Incubation 6. Incubation Fungal_Inoculum_Addition->Incubation Signal_Detection 7. Signal Detection (e.g., Absorbance or Fluorescence) Incubation->Signal_Detection Data_Analysis 8. Data Analysis (Z', % Inhibition, IC50) Signal_Detection->Data_Analysis Hit_Identification 9. Hit Identification & Confirmation Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Fungal Strain and Culture Conditions
  • Fungal Strain: Candida albicans (ATCC 90028) or another relevant pathogenic fungal strain.

  • Culture Medium: RPMI-1640 medium buffered with MOPS.

  • Culture Preparation: Streak the fungal strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. Inoculate a single colony into RPMI-1640 broth and grow overnight at 35°C with agitation.

Reagents and Materials
  • This compound analog library dissolved in 100% DMSO.

  • Amphotericin B (positive control).

  • 100% DMSO (negative control).

  • RPMI-1640 medium with MOPS.

  • Resazurin sodium salt solution (for viability assessment).

  • Sterile, clear, flat-bottom 384-well microplates.

  • Automated liquid handling system.

  • Microplate reader (absorbance at 600 nm or fluorescence at Ex/Em 560/590 nm).

  • Incubator capable of maintaining 35°C.

High-Throughput Screening Assay Protocol
  • Compound Plating:

    • Prepare a stock solution of the this compound analogs in 100% DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 200 nL) of each analog solution into the wells of a 384-well plate.

    • Include wells with Amphotericin B as a positive control and DMSO as a negative control.

  • Inoculum Preparation:

    • Wash the overnight fungal culture with sterile phosphate-buffered saline (PBS).

    • Resuspend the fungal cells in fresh RPMI-1640 medium.

    • Adjust the cell density to a final concentration of 1-5 x 10^5 cells/mL.[1][2]

  • Assay Incubation:

    • Add the fungal inoculum to each well of the compound-containing 384-well plates.

    • Seal the plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed in the negative control wells.

  • Growth Inhibition Measurement:

    • Method A: Absorbance Reading: Measure the optical density (OD) at 600 nm using a microplate reader.

    • Method B: Viability Staining: Add resazurin solution to each well and incubate for an additional 2-4 hours. Measure the fluorescence (Ex/Em 560/590 nm).[1][3] The reduction of resazurin to the fluorescent resorufin indicates cell viability.

Data Analysis
  • Quality Control:

    • Calculate the Z'-factor to assess the quality and robustness of the assay.[1][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

  • Primary Hit Identification:

    • Calculate the percent inhibition for each analog:

      • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • Analogs demonstrating inhibition above a certain threshold (e.g., >50%) are considered primary hits.

  • Dose-Response and IC50 Determination:

    • Perform secondary screening on primary hits using a serial dilution to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC50) for each confirmed hit.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between analogs.

Table 1: Primary HTS Assay Quality Control Metrics

ParameterValue
Mean Signal (Negative Control)0.85
SD (Negative Control)0.05
Mean Signal (Positive Control)0.08
SD (Positive Control)0.02
Signal-to-Background Ratio10.6
Z'-Factor0.78

Table 2: Summary of Primary Screening Results for a Subset of Analogs

Analog IDConcentration (µM)% InhibitionHit (Yes/No)
AA19-0011085.2Yes
AA19-0021012.5No
AA19-0031092.1Yes
AA19-004105.8No
AA19-0051078.9Yes

Table 3: Dose-Response Data for Confirmed Hits

Analog IDIC50 (µM)
AA19-0012.5
AA19-0031.8
AA19-0054.1
Amphotericin B0.5

Conclusion

The described high-throughput screening assay provides a robust and efficient platform for the evaluation of this compound analogs. By following these detailed protocols and data analysis guidelines, researchers can effectively identify novel and potent antifungal compounds for further development in the fight against fungal infections. The use of appropriate controls and quality metrics ensures the reliability and reproducibility of the screening results.

References

Application Notes and Protocols: Antifungal Peptide P19 in Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal peptide P19, its efficacy in disrupting fungal biofilms, particularly those of Candida albicans, and detailed protocols for its experimental application.

Introduction

Antifungal peptide P19 (sequence: RRFSFWFSFRR-NH2) is a novel engineered peptide that has demonstrated significant disruptive effects on fungal cell membrane physiology.[1] It exhibits selective antifungal activity and is particularly effective against Candida albicans, a common opportunistic fungal pathogen known for forming drug-resistant biofilms.[1] The primary mechanism of P19 is not receptor-mediated but involves a direct and competitive interaction with the fungal plasma membrane, leading to membrane disruption, bleb formation, and eventual cell lysis.[1] This direct action on the membrane may contribute to a lower potential for resistance development compared to some established antifungal agents.[1]

Data Presentation: Efficacy of P19 in Biofilm Disruption

The following table summarizes the quantitative data on the biofilm eradication potential of Antifungal Peptide P19 against Candida albicans.

Fungal SpeciesAntifungal AgentConcentrationBiofilm Eradication (%)Reference
Candida albicans cgmcc 2.2086P194 x MIC60%[1]
Candida albicans cgmcc 2.2086Amphotericin B16 x MICSimilar to P19 at 4xMIC[1]

MIC: Minimum Inhibitory Concentration

Proposed Mechanism of Action

Antifungal peptide P19's activity is attributed to its direct interaction with specific lipid components of the fungal plasma membrane. Unlike many antifungal drugs that target specific enzymes or cellular pathways, P19's mechanism appears to be a more physical disruption of the cell membrane.[1]

The proposed mechanism involves the following key steps:

  • Electrostatic and Hydrophobic Interactions : The peptide's positively charged arginine residues likely facilitate initial binding to the negatively charged fungal cell surface.

  • Lipid Binding : P19 shows a high binding affinity for specific phospholipids that are more abundant in fungal membranes compared to bacterial or mammalian cells, such as phosphatidylinositol (PI) and phosphatidylserine (PS).[1] It also binds to phosphatidylinositol phosphates (PIPs) like PtdIns(4)P, PtdIns(3,5)P2, and PtdIns(4,5)P2.[1]

  • Membrane Disruption : This binding leads to the disruption of the plasma membrane's integrity, causing the formation of blebs and ultimately leading to cell lysis.[1]

  • Selectivity : The selective antifungal activity of P19 may be due to its competitive binding to lipopolysaccharides (LPS) and lipoteichoic acids (LTA) in bacteria, which could act as a barrier, and the differing lipid composition of fungal versus mammalian cell membranes.[1]

P19_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space P19 Antifungal Peptide P19 PL Phospholipids (PI, PS) P19->PL Binds to PIPs PIPs (PtdIns(4)P, etc.) P19->PIPs Binds to Bleb Membrane Blebbing PL->Bleb leads to PIPs->Bleb leads to Lysis Cell Lysis Bleb->Lysis results in

Proposed mechanism of Antifungal Peptide P19.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-biofilm activity of Antifungal Peptide P19.

Protocol for Candida albicans Biofilm Formation

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate, a common method for high-throughput screening of anti-biofilm agents.

Biofilm_Formation_Workflow prep Prepare C. albicans Inoculum (e.g., 1 x 10^6 cells/mL in RPMI-1640) add Add 100 µL of Inoculum to each well of a 96-well plate prep->add adhesion Adhesion Phase: Incubate at 37°C for 90 min add->adhesion wash1 Wash wells with PBS to remove non-adherent cells adhesion->wash1 growth Add fresh RPMI-1640 medium (200 µL) wash1->growth maturation Biofilm Maturation: Incubate at 37°C for 24-48 hours growth->maturation result Mature Biofilm Ready for Testing maturation->result

Workflow for in vitro C. albicans biofilm formation.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Phosphate-Buffered Saline (PBS), sterile

  • Flat-bottom, polystyrene 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain on an SDA plate and incubate at 37°C for 24-48 hours.

    • Inoculate a single colony into SDB and incubate overnight at 37°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

  • Biofilm Formation:

    • Add 100 µL of the standardized cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C for 90 minutes to allow for cell adhesion.

    • After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh RPMI-1640 medium to each well.

    • Incubate the plate at 37°C for 24 to 48 hours to allow for biofilm maturation.

Protocol for Biofilm Eradication Assay

This assay is used to determine the concentration of an antifungal agent required to disrupt a pre-formed biofilm.

Materials:

  • Mature C. albicans biofilms in a 96-well plate (prepared as described above)

  • Antifungal Peptide P19 stock solution

  • RPMI-1640 medium

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure:

  • Treatment of Biofilms:

    • After biofilm maturation, gently remove the medium from the wells.

    • Prepare serial dilutions of Antifungal Peptide P19 in RPMI-1640 medium.

    • Add 200 µL of the P19 dilutions to the wells containing the mature biofilms. Include a no-drug control (medium only).

    • Incubate the plate at 37°C for an additional 24 hours.

  • Quantification of Biofilm Viability (XTT Assay):

    • After treatment, wash the wells twice with sterile PBS to remove the peptide and any detached cells.

    • Prepare the XTT-menadione solution. For example, for 10 mL of solution, mix 10 mL of XTT solution (0.5 mg/mL in PBS) with 100 µL of menadione solution (1 mM in acetone).

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

    • Measure the absorbance at 490 nm using a microplate reader. The color change (formation of formazan) is proportional to the metabolic activity of the viable cells in the biofilm.

  • Calculation of Biofilm Eradication:

    • The percentage of biofilm eradication is calculated using the following formula: % Eradication = [1 - (Absorbance of Treated Well / Absorbance of Control Well)] x 100

Protocol for Whole-Cell Binding Assay

This assay determines the affinity of the antifungal peptide for the fungal cells.

Materials:

  • Candida albicans cell suspension (prepared as in the biofilm formation protocol)

  • Fluorescently labeled Antifungal Peptide P19 (e.g., FITC-labeled P19)

  • PBS

  • Flow cytometer or spectrofluorometer

Procedure:

  • Cell Preparation:

    • Prepare a C. albicans cell suspension and adjust to a density of approximately 1 x 10^7 cells/mL in PBS.

  • Binding Reaction:

    • Add the fluorescently labeled P19 to the cell suspension at various concentrations.

    • Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) in the dark.

  • Measurement of Binding:

    • Flow Cytometry: Analyze the fluorescence of individual cells. An increase in fluorescence intensity indicates binding of the peptide to the cells.

    • Spectrofluorometry: Pellet the cells by centrifugation. Measure the fluorescence of the supernatant to determine the amount of unbound peptide. The amount of bound peptide can be calculated by subtracting the unbound amount from the total initial amount.

Conclusion

Antifungal Peptide P19 presents a promising avenue for combating fungal biofilms, particularly those of C. albicans. Its unique membrane-disrupting mechanism of action and significant eradication efficacy at low MIC multiples make it a valuable candidate for further research and development. The protocols provided herein offer a standardized framework for the continued investigation of P19 and other novel anti-biofilm agents.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Antifungal Agent 19 in a Murine Candidiasis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Invasive fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals.[1] The development of new, effective antifungal agents is crucial to address the challenges of drug resistance and treatment-limiting toxicity.[2][3] Animal models are indispensable for the preclinical evaluation of novel antifungal compounds, providing essential data on efficacy and safety before human clinical trials.[4][5][6]

The murine model of systemic candidiasis, induced by intravenous inoculation of Candida albicans, is a well-established, reproducible, and technically straightforward method for these evaluations.[4] This model is widely used to assess the in vivo activity of antifungal drugs, explore fungal virulence factors, and investigate host-pathogen interactions.[5]

This document provides a detailed protocol for evaluating the in vivo efficacy of a novel investigational compound, "Antifungal agent 19," in a murine model of systemic candidiasis. The protocols outlined below cover animal preparation, infection, treatment, and the key endpoints used to determine therapeutic efficacy, namely survival and fungal burden in target organs.

Data Presentation: Efficacy of this compound

Quantitative data from both in vitro susceptibility testing and in vivo efficacy studies are summarized below.

Table 1: In Vitro Antifungal Susceptibility of this compound

This table presents the Minimum Inhibitory Concentration (MIC) of this compound against various Candida species compared to the standard-of-care agent, Fluconazole. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (SC5314)0.250.5
Candida albicans (ATCC 90028)0.1250.5
Candida glabrata (Fluconazole-S)0.58
Candida glabrata (Fluconazole-R)0.564
Candida parapsilosis12
Candida tropicalis0.254
Candida auris0.532

Data are representative. MICs are determined using the CLSI broth microdilution method.[8]

Table 2: Survival Study in Systemic Candidiasis Model

This table summarizes the survival outcomes for mice infected with C. albicans and treated with this compound.

Treatment Group (n=10)Dose (mg/kg)AdministrationMedian Survival (Days)Percent Survival (Day 21)
Vehicle Control-IV70%
This compound5IV, once daily1540%
This compound10IV, once daily>2180%
Fluconazole20Oral, once daily>2190%
Table 3: Fungal Burden in Target Organs

This table shows the fungal load in the kidneys and brains of infected mice following a 5-day treatment course. Fungal burden is a key measure of therapeutic efficacy.[9]

Treatment Group (n=5)Dose (mg/kg)Mean Fungal Burden in Kidneys (log10 CFU/g ± SD)Mean Fungal Burden in Brain (log10 CFU/g ± SD)
Vehicle Control-7.2 ± 0.54.8 ± 0.6
This compound54.1 ± 0.82.5 ± 0.7
This compound102.5 ± 0.6< LOD
Fluconazole202.8 ± 0.7< LOD

*LOD: Limit of Detection

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for testing the efficacy of this compound.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis A Animal Acclimatization (7 days) B Immunosuppression (Optional, e.g., Cyclophosphamide) A->B Day -1 D Intravenous Infection (Tail Vein Injection) B->D Day 0 C Candida albicans Culture & Inoculum Preparation C->D E Randomization into Treatment Groups D->E F Initiate Treatment (24h Post-Infection) E->F Day 1 G Daily Monitoring (Weight, Clinical Score) F->G H Endpoint 1: Survival Study (Monitor for 21-30 days) G->H I Endpoint 2: Fungal Burden (Sacrifice at Day 6) G->I Decision Point M Data Analysis & Statistics (Survival Curves, CFU Comparison) H->M J Organ Harvest (Kidneys, Brain, etc.) I->J K Tissue Homogenization & Serial Dilution J->K L Plate on Agar & Incubate (Calculate CFU/gram) K->L L->M G Infection Systemic C. albicans Infection FungalGrowth Fungal Proliferation & Tissue Invasion Infection->FungalGrowth causes Treatment This compound Treatment Treatment->FungalGrowth inhibits FungalBurden Outcome Metric 1: Reduced Fungal Burden (CFU) Treatment->FungalBurden directly improves Survival Outcome Metric 2: Increased Survival Rate Treatment->Survival directly improves HostDamage Host Tissue Damage & Organ Dysfunction FungalGrowth->HostDamage leads to Outcome Clinical Outcome: Mortality HostDamage->Outcome results in

References

Application Notes: Protocol for Assessing Antifungal Agent 19 Cytotoxicity in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of cytotoxicity is a critical step in the development of new antifungal agents. Because both fungal and mammalian cells are eukaryotic, there is a significant challenge in developing compounds that are selectively toxic to the fungal pathogen while exhibiting minimal effects on the host.[1] This protocol provides a comprehensive framework for assessing the in vitro cytotoxicity of a novel compound, "Antifungal Agent 19," against various mammalian cell lines. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death).

Core Principles of Cytotoxicity Assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into an insoluble purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of living cells.[5]

  • Lactate Dehydrogenase (LDH) Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[6][7][8] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[9] This method is widely used to measure cell death due to necrosis or late-stage apoptosis.[6]

  • Apoptosis Assays (Mechanism of Cell Death): Understanding the mechanism of cell death is crucial. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events.

    • Caspase Activity: Caspases are a family of proteases that are key mediators of apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3/7, the executioner caspases) using substrates that release a fluorescent or colorimetric signal upon cleavage.[10][11][12]

    • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[13][14] This assay is often combined with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[13][15]

Experimental Workflow

A general workflow for assessing the cytotoxicity of this compound is presented below. It involves initial screening with viability and cytotoxicity assays, followed by more detailed mechanistic studies into apoptosis if significant cytotoxicity is observed.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis start Select Mammalian Cell Lines culture Culture and Passage Cells start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh calc_ic50 Calculate IC50 Values mtt->calc_ic50 ldh->calc_ic50 apoptosis Apoptosis Assays (Mechanism) analyze_apoptosis Quantify Apoptotic Markers apoptosis->analyze_apoptosis calc_ic50->apoptosis If cytotoxic end Summarize Data & Draw Conclusions calc_ic50->end analyze_apoptosis->end

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

1. Materials and Reagents

  • Selected mammalian cell lines (e.g., HepG2, HEK293, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (5 mg/mL in PBS)[4]

  • DMSO or Solubilization Solution (e.g., 10% SDS in 0.01M HCl)[16]

  • Commercial LDH Cytotoxicity Assay Kit

  • Commercial Caspase-3/7 Activity Assay Kit

  • Commercial Annexin V-FITC/PI Apoptosis Detection Kit

2. Cell Culture and Treatment Protocol

  • Culture selected mammalian cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16]

  • Incubate the plates for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

3. Protocol: MTT Assay for Cell Viability

  • After the incubation period, add 10-20 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

  • Carefully aspirate the medium from the wells. For suspension cells, centrifugation of the plate may be required first.

  • Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[2][4]

  • Calculate cell viability as a percentage relative to the vehicle control.

4. Protocol: LDH Assay for Cytotoxicity This protocol is based on a typical commercial kit. Follow the manufacturer's instructions.

  • After the treatment period, prepare controls for the assay.

    • Spontaneous LDH Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH Release: Lyse vehicle-treated cells by adding the lysis buffer provided in the kit (often containing Triton X-100).[17]

  • Carefully transfer a specific volume (e.g., 50 µL) of supernatant from each well of the treatment plate to a new, clean 96-well plate.[17]

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9]

  • Add the stop solution provided in the kit to each well.[6]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[6][17]

  • Calculate percent cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous and maximum release.

5. Protocol: Caspase-3/7 Activity Assay This protocol is based on a typical fluorescent kit. Follow the manufacturer's instructions.

  • Prepare cells and treat them with this compound in an opaque-walled 96-well plate suitable for fluorescence measurements.

  • After incubation, add the caspase-3/7 reagent (containing a DEVD peptide substrate) directly to each well.[11][12]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[11]

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~440 nm emission for AMC-based substrates).[11]

  • Express results as a fold-increase in caspase activity over the vehicle control.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineAssayIncubation Time (h)IC50 (µM) ± SD
HepG2MTT24Value
HepG2MTT48Value
HepG2LDH24Value
HepG2LDH48Value
HEK293MTT24Value
HEK293MTT48Value
HEK293LDH24Value
HEK293LDH48Value
IC50: The concentration of an agent that inhibits 50% of the measured activity.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment ConditionCaspase-3/7 Activity (Fold Increase vs. Control) ± SD
HepG2Control (Vehicle)1.0 ± Value
HepG2This compound (X µM)Value ± Value
HepG2This compound (Y µM)Value ± Value
HEK293Control (Vehicle)1.0 ± Value
HEK293This compound (X µM)Value ± Value
HEK293This compound (Y µM)Value ± Value

Apoptosis Signaling Pathway

Cytotoxic agents often induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like Caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TRAIL) receptor Death Receptor ligand->receptor cas8 Pro-Caspase-8 receptor->cas8 recruits a_cas8 Active Caspase-8 cas8->a_cas8 mito Mitochondria a_cas8->mito (via Bid) cas3 Pro-Caspase-3 a_cas8->cas3 agent This compound (Stress Signal) agent->mito cytc Cytochrome c (release) mito->cytc apaf1 Apaf-1 cytc->apaf1 binds cas9 Pro-Caspase-9 apaf1->cas9 activates a_cas9 Active Caspase-9 cas9->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 apoptosis Substrate Cleavage & Apoptosis a_cas3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for Time-Kill Curve Analysis of Antifungal Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting time-kill curve analysis of the novel investigational compound, Antifungal Agent 19. This document is intended to guide researchers in evaluating the pharmacodynamic properties of this agent, specifically its fungicidal or fungistatic activity over time.

Introduction

Time-kill curve analysis is a dynamic method used to assess the in vitro activity of an antimicrobial agent against a microbial population. Unlike static susceptibility tests such as Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a drug that inhibits visible growth, time-kill assays provide valuable information on the rate and extent of fungal killing over a specified period.[1][2][3] This information is crucial for understanding the pharmacodynamics of a new antifungal compound and can help predict its potential therapeutic efficacy.

The primary objectives of performing a time-kill curve analysis for this compound are:

  • To determine if the agent exhibits fungicidal (killing) or fungistatic (inhibiting growth) activity.

  • To characterize the concentration- and time-dependency of its antifungal effect.

  • To compare its activity against various fungal strains.

  • To assess potential synergistic or antagonistic interactions with other antifungal agents.

Key Concepts

  • Fungicidal Activity: Typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL) from the initial inoculum.[1][2]

  • Fungistatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where fungal growth is inhibited but the organisms are not killed.[1]

  • Concentration-Dependent Killing: The rate and extent of killing increase with increasing drug concentrations.

  • Time-Dependent Killing: The activity is more dependent on the duration of exposure to the drug rather than the concentration, above a certain threshold.

Experimental Protocols

I. Determination of Minimum Inhibitory Concentration (MIC)

Prior to performing a time-kill assay, the MIC of this compound against the test organism(s) must be determined. This is typically done using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI). The MIC value will be used to select the appropriate concentrations of this compound for the time-kill assay (e.g., 1x, 2x, 4x, 8x, 16x MIC).[1][4]

II. Time-Kill Assay Protocol

This protocol is a generalized method and may require optimization based on the specific fungal species and characteristics of this compound.

A. Materials

  • Test organism (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound stock solution of known concentration

  • Appropriate growth medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0)[1][4]

  • Sterile culture tubes or flasks

  • Incubator shaker (35°C with agitation)[1][4]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Timer

B. Experimental Workflow

TimeKillWorkflow Experimental Workflow for Time-Kill Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) Incubate Incubate Cultures at 35°C with Agitation Inoculum->Incubate Drug Prepare Serial Dilutions of this compound (e.g., 1x, 2x, 4x, 8x, 16x MIC) Drug->Incubate Controls Prepare Growth Control (No Drug) Controls->Incubate Sample Collect Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24, 48h) Incubate->Sample SerialDilute Perform Serial Dilutions of Aliquots Sample->SerialDilute Plate Plate Dilutions onto Agar Plates SerialDilute->Plate IncubatePlates Incubate Plates at 35°C for 24-48h Plate->IncubatePlates Count Count Colonies (CFU) IncubatePlates->Count Calculate Calculate CFU/mL Count->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot

Caption: A flowchart outlining the key steps in performing a time-kill assay for an antifungal agent.

C. Step-by-Step Procedure

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate for 24-48 hours at 35°C.

    • Harvest the fungal growth and suspend it in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in the test medium to achieve a final starting inoculum of approximately 1-5 x 10^5 CFU/mL.[1]

  • Assay Setup:

    • Prepare tubes or flasks containing the appropriate volume of growth medium with the desired concentrations of this compound (e.g., 1x, 2x, 4x, 8x, 16x MIC).

    • Include a growth control tube containing only the medium and the inoculum.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with constant agitation.[1][4]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.

  • Antifungal Carryover:

    • It is important to assess for antifungal carryover, where residual drug in the plated aliquot inhibits fungal growth on the agar plate, leading to falsely low colony counts.[1][4] This can be addressed by methods such as membrane filtration or further dilution.

Data Presentation and Interpretation

The results of the time-kill assay should be presented as a plot of the log10 CFU/mL versus time for each concentration of this compound and the growth control.

Table 1: Example Time-Kill Curve Data for this compound against Candida albicans

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)16x MIC (log10 CFU/mL)
0 5.025.015.035.005.025.01
2 5.354.854.604.213.803.55
4 5.894.604.103.552.952.50
6 6.454.303.502.802.10<1.70
8 7.014.153.152.30<1.70<1.70
12 7.854.052.85<1.70<1.70<1.70
24 8.503.902.10<1.70<1.70<1.70
48 8.653.85<1.70<1.70<1.70<1.70

Note: <1.70 represents the lower limit of detection.

Interpretation of Results:

  • Growth Control: Should exhibit normal logarithmic growth.

  • Fungistatic Activity: A reduction in CFU/mL of <3-log10 from the initial inoculum. In the example table, the 1x MIC concentration shows fungistatic activity.

  • Fungicidal Activity: A reduction in CFU/mL of ≥3-log10 from the initial inoculum. In the table, concentrations of 2x MIC and higher demonstrate fungicidal activity at various time points.

  • Concentration- and Time-Dependency: By observing the rate and extent of killing at different concentrations and time points, the nature of the antifungal activity can be determined. In the example, this compound appears to exhibit concentration-dependent killing, as higher concentrations lead to a faster and greater reduction in CFU/mL.

Potential Mechanism of Action and Signaling Pathway

While the specific mechanism of action for this compound is under investigation, many antifungal agents target the fungal cell wall or cell membrane. A common target is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[5][6] Inhibition of this pathway leads to ergosterol depletion and the accumulation of toxic sterols, ultimately resulting in cell death.

ErgosterolPathway Hypothetical Signaling Pathway for this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Downstream Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (CYP51) ToxicSterols Toxic Sterol Accumulation Lanosterol->ToxicSterols ErgosterolDepletion Ergosterol Depletion Ergosterol->ErgosterolDepletion Agent19 This compound Agent19->Inhibition MembraneDisruption Cell Membrane Disruption ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: A diagram illustrating a potential mechanism of action for this compound, targeting the ergosterol biosynthesis pathway.

This diagram illustrates a hypothetical mechanism where this compound inhibits the enzyme 14-alpha-demethylase, a critical step in the conversion of lanosterol to ergosterol. This inhibition leads to a cascade of events culminating in fungal cell death.

Conclusion

Time-kill curve analysis is an indispensable tool in the preclinical evaluation of novel antifungal agents like this compound. The detailed protocol and data interpretation guidelines provided in these application notes are designed to assist researchers in obtaining robust and reproducible data to characterize the pharmacodynamic profile of this promising new compound. The insights gained from these studies will be instrumental in guiding its further development and potential clinical applications.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Resistance Mechanisms to Antifungal Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal drug resistance is a significant threat to public health, necessitating the development of novel therapeutic strategies and a deeper understanding of the molecular mechanisms underpinning resistance.[1][2] Antifungal agent 19 has demonstrated potent in vitro activity against a range of fungal pathogens, with an EC50 of 0.72 μM.[3][4] However, the potential for resistance development remains a critical concern. The revolutionary CRISPR-Cas9 gene-editing technology offers a powerful and precise tool to systematically investigate the genetic determinants of drug resistance.[5][6][7]

This document provides detailed application notes and protocols for employing CRISPR-Cas9-based functional genomics screens to identify and characterize genes and pathways associated with resistance to this compound in the model fungal pathogen Candida albicans.

Key Applications

  • Identification of Resistance Genes: Uncover genes whose inactivation or overexpression confers resistance to this compound.

  • Target Discovery and Validation: Identify novel cellular components and pathways essential for the efficacy of this compound, thereby revealing potential new drug targets.[8]

  • Mechanism of Action Studies: Elucidate the molecular basis of how this compound exerts its antifungal activity.

  • Synergistic Drug Combinations: Identify genetic vulnerabilities that can be exploited to develop effective combination therapies and overcome resistance.[9]

Data Presentation

Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR-Cas9 Knockout Screen for Resistance to this compound in C. albicans
Gene IDGene NameDescriptionLog2 Fold Change (Treated vs. Untreated)p-value
CAALFM_C10587W_AERG11Lanosterol 14-alpha-demethylase5.81.2e-8
CAALFM_C401670W_ACDR1ATP-binding cassette (ABC) transporter5.23.5e-8
CAALFM_C201170W_ATAC1Transcriptional activator of CDR genes4.98.1e-8
CAALFM_C10307W_AHSP90Heat shock protein 904.52.4e-7
CAALFM_C502420C_AUPC2Zinc cluster transcription factor4.15.6e-7
CAALFM_CR07320W_AFKS1Beta-1,3-glucan synthase-3.99.2e-7
Table 2: Validation of Gene Knockouts on this compound IC50
Gene KnockoutParental Strain IC50 (µM)Knockout Strain IC50 (µM)Fold Change in IC50
erg11Δ/Δ0.58.016
cdr1Δ/Δ0.56.513
tac1Δ/Δ0.55.010
hsp90Δ/Δ0.54.28.4
upc2Δ/Δ0.53.87.6
fks1Δ/Δ0.50.10.2

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines the steps for conducting a pooled CRISPR-Cas9 knockout screen to identify genes whose loss-of-function confers resistance to this compound.

1. Materials:

  • C. albicans strain expressing Cas9 (e.g., SN152-Cas9)

  • Genome-wide sgRNA library targeting C. albicans genes (e.g., pV1093-based library)

  • Lentiviral packaging plasmids (for library amplification in E. coli)

  • E. coli competent cells (e.g., DH5α)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • YPD and selective media

  • This compound

  • Next-generation sequencing (NGS) platform and reagents

2. Methodology:

  • Library Amplification: Amplify the pooled sgRNA library in E. coli and purify the plasmid DNA.

  • Yeast Transformation: Transform the Cas9-expressing C. albicans strain with the pooled sgRNA library. Plate the transformed cells on selective media to obtain a sufficient number of transformants to ensure library coverage.

  • Initial Culture and Drug Treatment:

    • Pool the transformants to create the mutant library.

    • Divide the library into two populations: a control group (untreated) and a treatment group.

    • Expose the treatment group to a concentration of this compound that results in significant but not complete killing of the wild-type cells (e.g., IC80).

  • Genomic DNA Extraction and Sequencing:

    • After a defined period of growth, harvest cells from both the treated and untreated populations.

    • Extract genomic DNA from each population.

    • Amplify the sgRNA cassettes from the genomic DNA using PCR.

    • Perform NGS to determine the abundance of each sgRNA in both populations.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the drug-treated population compared to the untreated control.[10]

    • Rank the genes based on the enrichment scores and p-values to identify top candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes the validation of individual gene hits from the primary screen.

1. Materials:

  • C. albicans wild-type strain

  • CRISPR-Cas9 plasmids for individual gene knockout

  • Gene-specific sgRNA sequences

  • Repair templates for homologous recombination

  • This compound

  • Microplate reader and 96-well plates

2. Methodology:

  • Construct Individual Knockout Strains:

    • Design sgRNAs targeting the candidate genes identified in the screen.

    • Clone the sgRNAs into a Cas9 expression vector.

    • Co-transform the wild-type C. albicans strain with the Cas9-sgRNA plasmid and a repair template to generate homozygous knockout mutants.

    • Verify the gene deletion by PCR and sequencing.

  • Determine Minimum Inhibitory Concentration (MIC) or IC50:

    • Perform broth microdilution assays to determine the susceptibility of the knockout strains and the parental wild-type strain to this compound.

    • Incubate the plates and measure the optical density to determine cell growth.

    • Calculate the IC50 or MIC for each strain.

  • Data Analysis:

    • Compare the IC50/MIC values of the knockout strains to the wild-type strain. A significant increase in the IC50/MIC for a knockout strain confirms its role in resistance to this compound.

Visualizations

experimental_workflow Experimental Workflow for CRISPR-Cas9 Screening cluster_library sgRNA Library Preparation cluster_transformation Yeast Transformation & Library Generation cluster_screen CRISPR Screen cluster_analysis Data Analysis l1 Amplify sgRNA Library in E. coli l2 Purify Plasmid DNA l1->l2 t1 Transform Cas9-expressing C. albicans l2->t1 t2 Select Transformants t1->t2 t3 Pool Transformants to Create Mutant Library t2->t3 s1 Split Library into Treated and Untreated Populations t3->s1 s2 Treat with this compound s1->s2 s3 Culture and Harvest Cells s2->s3 a1 Genomic DNA Extraction s3->a1 a2 Amplify sgRNA Cassettes a1->a2 a3 Next-Generation Sequencing a2->a3 a4 Identify Enriched sgRNAs a3->a4 a5 Identify Candidate Resistance Genes a4->a5

Caption: Workflow for identifying resistance genes using a pooled CRISPR-Cas9 screen.

signaling_pathway Potential Resistance Pathways to this compound cluster_drug Drug Action & Efflux cluster_regulation Regulatory Network drug This compound target Putative Target (e.g., FKS1) drug->target Inhibition efflux Efflux Pumps (CDR1) drug->efflux Export stress Cell Stress drug->stress target->stress Causes tac1 TAC1 tac1->efflux Activates upc2 UPC2 erg11 ERG11 upc2->erg11 Activates hsp90 HSP90 hsp90->tac1 Stabilizes stress->hsp90 Induces

Caption: A hypothetical signaling network illustrating potential resistance mechanisms.

Conclusion

CRISPR-Cas9-based screening is a robust and versatile platform for dissecting the genetic basis of antifungal drug resistance.[5][6] The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the mechanisms of resistance to this compound. The identification of genes and pathways contributing to resistance will be instrumental in the development of strategies to prolong the efficacy of this promising antifungal agent and to design novel therapeutic interventions against drug-resistant fungal infections.

References

Application Note & Protocol: Checkerboard Assay for Antifungal Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents when used in combination.[1][2][3] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects by testing a range of concentrations of two drugs, both individually and combined.[4] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.[5][6][7] This application note provides a detailed protocol for performing a checkerboard assay to evaluate the combination of "Antifungal Agent 19" with a secondary antifungal agent.

Experimental Protocol

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for a checkerboard setup.[8][9]

1. Materials and Reagents:

  • 96-well, sterile, flat-bottom microtiter plates

  • This compound (Drug A)

  • Secondary Antifungal Agent (Drug B)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI 1640 with MOPS buffer)[8]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator

2. Preparation of Antifungal Stock Solutions:

  • Prepare high-concentration stock solutions of this compound and the secondary antifungal agent in a suitable solvent (e.g., DMSO, water).

  • From these stocks, prepare working solutions in the growth medium at four times the highest final concentration to be tested in the assay.[10]

3. Preparation of Fungal Inoculum:

  • Culture the fungal isolate on an appropriate agar plate to obtain a fresh culture.

  • Harvest fungal cells or spores and suspend them in sterile saline.

  • Adjust the suspension to a final concentration that will result in a starting inoculum of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the final assay volume. This can be standardized using a spectrophotometer to measure optical density.

4. Checkerboard Assay Setup:

The following steps describe the setup of a 96-well plate for the checkerboard assay.

  • Add 100 µL of growth medium to all wells of the 96-well plate, except for the first column and the growth control well.

  • Drug A (this compound) Dilution:

    • Add 200 µL of the 4x working solution of Drug A to the first well of each row (A1 to G1).

    • Perform serial two-fold dilutions of Drug A across the plate from column 1 to column 10 by transferring 100 µL from the current well to the next. Discard the final 100 µL from column 10.

    • Row H will serve as the control for Drug B alone, so no Drug A is added to this row.

  • Drug B (Secondary Antifungal) Dilution:

    • Add 100 µL of the 4x working solution of Drug B to all wells in column 1 (A1 to H1).

    • Perform serial two-fold dilutions of Drug B down the plate from row A to row G by transferring 100 µL from the current well to the well below it. Discard the final 100 µL from row G.

    • Column 11 will serve as the control for Drug A alone.

  • Final Plate Layout:

    • The plate now contains decreasing concentrations of Drug A from left to right and decreasing concentrations of Drug B from top to bottom.

    • Row H contains only Drug B in decreasing concentrations.

    • Column 11 contains only Drug A in decreasing concentrations.

    • Well H12 should contain only growth medium and the fungal inoculum to serve as a positive growth control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

5. Incubation:

  • Seal the plate (e.g., with a sterile lid or adhesive seal) to prevent evaporation.

  • Incubate the plate at the optimal temperature for the fungal isolate (e.g., 35-37°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.[11]

6. Reading the Results:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[3]

  • Determine the MIC for each drug alone (from row H for Drug B and column 11 for Drug A).

  • For the combination wells, the MIC is the lowest concentration of each drug that, when combined, inhibits fungal growth.

  • Results can be read visually or spectrophotometrically by measuring the optical density at a suitable wavelength (e.g., 600 nm).[1]

Data Presentation and Analysis

1. Calculation of the Fractional Inhibitory Concentration Index (FICI):

The FICI is calculated to determine the nature of the interaction between the two antifungal agents.[7]

The formula is as follows: FICI = FIC of Drug A + FIC of Drug B [12]

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[5][6]

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[5][6]

2. Interpretation of FICI Values:

The calculated FICI value is interpreted as shown in the table below.

FICI ValueInterpretation
≤ 0.5Synergy[5][7]
> 0.5 to ≤ 1.0Additive[5]
> 1.0 to < 4.0Indifference[4][5]
≥ 4.0Antagonism[5][6]

3. Data Summary Table:

The results of the checkerboard assay should be summarized in a clear and structured table for easy comparison.

Fungal IsolateMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
Isolate 1
Isolate 2
Isolate 3

Visualizations

Experimental Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_drugs Prepare Antifungal Stock Solutions serial_dilute_A Serial Dilution of This compound prep_drugs->serial_dilute_A serial_dilute_B Serial Dilution of Secondary Antifungal prep_drugs->serial_dilute_B prep_inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (24-48 hours) add_inoculum->incubate read_mic Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, etc.) calc_fici->interpret

Caption: Workflow for the antifungal checkerboard assay.

Conceptual Signaling Pathway for Combination Therapy:

Antifungal_Targets cluster_fungal_cell Fungal Cell cell_wall Cell Wall (β-glucan synthesis) synergy Synergistic Effect cell_wall->synergy cell_membrane Cell Membrane (Ergosterol synthesis) cell_membrane->synergy dna_synthesis Nucleic Acid Synthesis drug_A This compound drug_A->cell_membrane Inhibits drug_B Secondary Antifungal drug_B->cell_wall Inhibits

Caption: Conceptual model of combination antifungal therapy.

References

Troubleshooting & Optimization

Technical Support Center: Antifungal Agent 19 In Vivo Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select the starting dose for this compound in my animal model?

A1: The initial dose selection for this compound should be based on its in vitro potency, specifically the Minimum Inhibitory Concentration (MIC) against the target fungal pathogen. A common starting point is to aim for plasma concentrations in the animal model that are a multiple of the in vitro MIC. Pharmacokinetic (PK) data, if available, can help predict the dose required to achieve this target exposure. If PK data is unavailable, a dose escalation study starting with a low, non-toxic dose is recommended.

Q2: My in vivo experiment with this compound is showing a lack of efficacy, but the compound is potent in vitro. What are the possible reasons?

A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge. Several factors could be at play:

  • Suboptimal Pharmacokinetics: The drug may have poor absorption, rapid metabolism, or rapid elimination in the animal model, leading to insufficient drug exposure at the site of infection.

  • High Protein Binding: this compound might exhibit high plasma protein binding, reducing the concentration of the free, active drug.

  • Poor Tissue Penetration: The agent may not effectively penetrate the specific tissues where the fungal burden is highest.

  • Inoculum Effect: The fungal inoculum used in the in vivo model might be significantly higher than what was used for in vitro testing, potentially overwhelming the drug's effect.

  • Host Immune Status: The immune status of the animal model can significantly impact the overall outcome of the antifungal treatment.

Q3: I am observing toxicity in my animal model at the current dosage of this compound. What steps should I take?

A3: If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), it is crucial to take immediate action:

  • Dose Reduction: The most immediate step is to lower the dose. A dose de-escalation study can help identify the maximum tolerated dose (MTD).

  • Change in Dosing Frequency: Consider administering smaller doses more frequently to maintain therapeutic levels while avoiding high peak concentrations that may be associated with toxicity.

  • Alternative Formulation: The vehicle used to formulate this compound could be contributing to the toxicity. Exploring alternative, well-tolerated vehicles is advisable.

  • Route of Administration: If feasible, switching the route of administration (e.g., from intravenous to subcutaneous) might alter the pharmacokinetic profile and reduce toxicity.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Results
Potential Cause Troubleshooting Step
Inconsistent Drug FormulationEnsure the formulation is homogenous and prepared fresh for each experiment. Validate the formulation procedure.
Variability in Animal Health StatusUse animals from a reputable supplier and allow for an adequate acclimatization period before the experiment. Monitor animal health closely throughout the study.
Inconsistent Inoculum PreparationStandardize the fungal culture conditions and the preparation of the inoculum to ensure a consistent number of viable fungal cells are administered.
Improper Drug AdministrationEnsure all personnel are properly trained on the administration technique (e.g., intravenous, oral gavage) to minimize variability.
Issue 2: Unexpected Pharmacokinetic Profile
Potential Cause Troubleshooting Step
Rapid MetabolismInvestigate the metabolic stability of this compound in liver microsomes from the animal species being used. If metabolism is rapid, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).
Poor Oral BioavailabilityAssess the solubility and permeability of the compound. Consider formulation strategies to enhance absorption, such as using amorphous solid dispersions or lipid-based formulations.
Saturation of Elimination PathwaysConduct a dose-ranging pharmacokinetic study to determine if the clearance is dose-dependent.

Data Presentation

Table 1: In Vitro Potency of this compound against Common Fungal Pathogens
Fungal Species MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Candida albicans0.125 - 20.51
Aspergillus fumigatus0.25 - 412
Cryptococcus neoformans0.06 - 10.250.5
Table 2: Recommended Starting Doses for this compound in Different Animal Models
Animal Model Route of Administration Recommended Starting Dose (mg/kg) Dosing Frequency
MouseIntravenous (IV)5Once daily
MouseOral (PO)20Twice daily
RatIntravenous (IV)2.5Once daily
RatOral (PO)15Twice daily

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Inoculum Preparation: Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) for 24 hours at 30°C. Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS). Adjust the cell suspension to 1 x 10^6 cells/mL in PBS.

  • Infection: Infect mice via lateral tail vein injection with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).

  • Drug Formulation: Prepare this compound in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile water.

  • Treatment: Initiate treatment 2 hours post-infection. Administer this compound or vehicle control at the desired dose and schedule (e.g., intravenously, once daily) for 7 days.

  • Efficacy Readouts:

    • Survival: Monitor survival daily for 21 days.

    • Fungal Burden: On day 3 post-infection, euthanize a subset of mice from each group. Harvest kidneys, homogenize, and plate serial dilutions on SDA to determine colony-forming units (CFU) per gram of tissue.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization infection Infection animal_prep->infection inoculum_prep Inoculum Preparation inoculum_prep->infection drug_prep Drug Formulation treatment Treatment Initiation drug_prep->treatment infection->treatment monitoring Daily Monitoring treatment->monitoring survival Survival Analysis monitoring->survival fungal_burden Fungal Burden Determination monitoring->fungal_burden

Caption: Experimental workflow for in vivo efficacy testing of this compound.

"reducing experimental variability in Antifungal agent 19 MIC assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Minimum Inhibitory Concentration (MIC) assays for Antifungal Agent 19.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in this compound MIC assays?

A1: The most common sources of variability in antifungal MIC assays stem from inconsistencies in experimental parameters. These include the preparation of the fungal inoculum, the composition of the growth medium, the duration and temperature of incubation, and the method used for determining the MIC endpoint.[1][2][3] Even minor deviations in these factors can lead to significant shifts in MIC values.

Q2: How does the choice of growth medium affect MIC results for this compound?

A2: The growth medium can significantly impact the in vitro activity of antifungal agents.[1] Standardized media like RPMI-1640 with MOPS buffer are recommended to ensure consistency.[1] The pH of the medium is a critical factor; for example, the activity of some azole antifungals can be influenced by pH, with lower pH values potentially leading to higher MICs for certain fungi.[1] It is crucial to use the recommended, standardized medium consistently across all experiments.

Q3: What is "trailing growth" and how can it affect the interpretation of this compound MIC results?

A3: Trailing growth, also known as the "trailing effect," is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC.[2][4] This can make it difficult to determine a clear endpoint and is particularly common with azole antifungals.[2] For agents that may exhibit this, defining the MIC as a prominent reduction in growth (e.g., ≥50% inhibition) compared to the positive control is a common practice to improve inter-laboratory agreement.[4][5]

Q4: Can the inoculum size impact the MIC of this compound?

A4: Yes, the inoculum size is a critical variable. A higher inoculum concentration can lead to higher MIC values. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), specify a narrow range for the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL) to minimize this variability.[6] It is essential to accurately quantify the starting inoculum using methods like spectrophotometry and verify with colony counts.

Q5: What is the recommended incubation time for this compound MIC assays?

A5: The optimal incubation time can depend on the fungus being tested. For many common yeasts like Candida species, MICs are typically read at 24 hours.[1][7] However, for some fungi or when trailing growth is a concern, a 48-hour reading may be more appropriate and provide better agreement with reference methods.[1][2] For slower-growing molds, incubation can extend to 72 hours or longer.[3][7] Consistency in incubation time is paramount for reproducible results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High inter-assay variability (MICs differ by >2 dilutions between experiments) Inconsistent inoculum preparation.Prepare a fresh inoculum for each experiment. Standardize the method of inoculum preparation, including the age of the culture and the method of suspension. Verify the inoculum concentration each time.
Variation in media preparation.Use a commercially prepared, standardized medium (e.g., RPMI-1640 with MOPS). If preparing in-house, ensure strict adherence to the formulation and pH.[1]
Subjective endpoint determination.For manual reading, have two independent researchers read the plates. For agents prone to trailing, define the endpoint as a significant reduction in growth (e.g., ≥50%) rather than complete inhibition.[5][8] Consider using a spectrophotometer for a more objective reading.[8]
No fungal growth in the positive control well Inoculum was not viable.Use a fresh culture to prepare the inoculum. Ensure the incubation conditions (temperature, atmosphere) are optimal for the specific fungal strain.
Error in media preparation.Verify the composition and pH of the growth medium.
"Skipped" wells (growth in higher concentrations but not in lower ones) Contamination of the microtiter plate or reagents.Use sterile techniques throughout the procedure. Ensure all reagents and equipment are sterile.
Pipetting errors leading to inconsistent drug concentrations.Calibrate pipettes regularly. Use fresh tips for each dilution. Visually inspect the plate after preparation to check for uniform volumes.
MIC values are consistently higher or lower than expected Incorrect stock solution concentration of this compound.Verify the purity and concentration of the antifungal agent stock solution. Prepare fresh stock solutions regularly and store them under appropriate conditions.
The fungal strain has intrinsic resistance or is a misidentified species.Confirm the identity of the fungal isolate using molecular methods. Test a quality control strain with a known MIC range for this compound.
Interaction between this compound and the plate material.Some compounds can adsorb to plastic. If this is suspected, consider using plates made of a different material or pre-treating the plates.

Quantitative Data Summary

The following table summarizes the impact of key experimental variables on antifungal MIC values, based on findings from various studies. This data can help in understanding the potential magnitude of variability.

Variable Change Observed Impact on MIC Fungal Species Example Antifungal Class Example Reference
pH of Medium Decrease from 7.0 to 4.0Significant increase in MIC (e.g., 0.25 vs 0.03 µg/mL)Candida albicansAzoles (Miconazole, Clotrimazole, Fluconazole)[1]
Incubation Time Increase from 24h to 48hCan lead to a dramatic rise in MIC for isolates with trailing growth.[2] Better agreement with reference methods for some fungi.[1]Candida spp.Azoles[1][2]
Inoculum Size Increase from ~10³ to ~10⁴ CFU/mLMay not significantly alter results for some yeasts, but standardization is crucial for interlaboratory agreement.[6]YeastsVarious[6]
Endpoint Reading 100% inhibition vs. ≥50% inhibitionHigher reproducibility with 100% inhibition for certain drugs and fungi.[3] For trailing effect, ≥50% provides more consistent results.[5]Molds, YeastsAmphotericin B, Azoles[3][5]

Detailed Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a generalized guideline based on standardized methods like those from CLSI. It should be optimized for the specific fungal species and this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microdilution Plates:

    • In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium (with MOPS, without bicarbonate) to wells 2 through 12 of a designated row.

    • Add 200 µL of the working solution of this compound (diluted from the stock to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (no drug) and well 12 as a negative control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (e.g., a 24-hour-old culture on Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard spectrophotometrically (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the wells (e.g., a 1:1000 dilution for a final concentration of approximately 1-5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the fungus.

  • MIC Determination:

    • Following incubation, examine the plate. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control in well 11. The negative control in well 12 should show no growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antifungal Stock Solution dilution Serial Dilution in Microtiter Plate stock->dilution media Prepare Growth Medium media->dilution inoculum Prepare Fungal Inoculum inoculate Inoculate Plate inoculum->inoculate dilution->inoculate incubate Incubate Plate (e.g., 35°C, 24-48h) inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic

Caption: Standard workflow for an this compound MIC assay.

troubleshooting_variability start High MIC Variability (>2 dilutions) check_inoculum Is Inoculum Standardized? start->check_inoculum check_media Is Media Consistent? check_inoculum->check_media Yes sol_inoculum Standardize Inoculum Prep: - Fresh Culture - Verify Concentration check_inoculum->sol_inoculum No check_endpoint Is Endpoint Reading Objective? check_media->check_endpoint Yes sol_media Use Standardized Media (Commercial or Validated) check_media->sol_media No sol_endpoint Define Clear Endpoint Criteria (e.g., 50% inhibition) Use two readers or instrument check_endpoint->sol_endpoint No end_node Reduced Variability check_endpoint->end_node Yes sol_inoculum->check_media sol_media->check_endpoint sol_endpoint->end_node

Caption: Decision tree for troubleshooting high MIC variability.

References

"addressing Antifungal agent 19 instability in culture medium"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the observed instability of Antifungal Agent 19 in culture medium.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Precipitation or Cloudiness Observed in Culture Medium After Adding this compound

Possible Cause 1: Poor Solubility this compound may have low aqueous solubility, causing it to precipitate when diluted from a stock solution into the aqueous environment of the culture medium.

  • Solution:

    • Review Stock Solution Concentration: Avoid using overly concentrated stock solutions. A high concentration of organic solvent (like DMSO) in the final culture volume can cause the compound to crash out. It is recommended to keep the final DMSO concentration below 0.5%.

    • Pre-warm the Medium: Warming the culture medium to 37°C before adding the agent can sometimes help improve solubility.

    • Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller, rapidly stirring volume of medium and then diluting it further.

Possible Cause 2: Interaction with Media Components Components in the culture medium, such as salts, proteins in fetal bovine serum (FBS), or pH buffers, can interact with this compound and reduce its solubility.

  • Solution:

    • Test in Simpler Media: To diagnose the issue, test the solubility of this compound in a simpler buffered solution (like PBS) and then in a basal medium without serum. This can help identify the problematic component.

    • Serum Concentration: If precipitation occurs only in the presence of serum, consider reducing the serum percentage if your experimental design allows.

Issue 2: Loss of Antifungal Activity Over Time

Possible Cause 1: Chemical Instability and Degradation this compound may be chemically unstable in the culture medium, leading to its degradation and a subsequent loss of bioactivity. The rate of degradation can be influenced by factors like pH, temperature, and light exposure.

  • Solution:

    • Conduct a Stability Study: Perform a time-course experiment to quantify the concentration of this compound in the medium over the duration of your experiment. This can be done using analytical methods like HPLC-UV or LC-MS.

    • Replenish the Agent: If the agent is found to degrade significantly over the experimental period, consider replenishing it by performing partial or full media changes containing a fresh preparation of the agent at regular intervals.

    • Optimize Storage and Handling: Prepare fresh dilutions of this compound for each experiment from a properly stored, concentrated stock. Protect solutions from light if the agent is found to be light-sensitive.

Possible Cause 2: Adsorption to Plasticware Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as flasks and multi-well plates, reducing the effective concentration in the medium.

  • Solution:

    • Use Low-Binding Plates: Consider using low-adhesion or low-binding microplates for your experiments.

    • Include a No-Cell Control: To quantify the loss due to adsorption, incubate the agent in the culture medium in a well without cells. Measure the concentration of the agent in the medium at the beginning and end of the incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: The recommended solvent is typically DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.

Q2: How can I determine the stability of this compound in my specific culture medium?

A2: You can perform a stability assay. This involves incubating this compound in your complete culture medium (including serum) at 37°C in a CO2 incubator. Samples of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by HPLC or LC-MS to determine the remaining concentration of the parent compound.

Q3: My medium contains phenol red. Could this be affecting the stability or activity of this compound?

A3: It's possible. Phenol red is a pH indicator that can have a mild estrogenic effect and can also interact with some compounds. To rule out any interference, you can repeat a key experiment using a phenol red-free version of your culture medium and compare the results.

Q4: Could the pH of my culture medium be a factor in the instability of this compound?

A4: Yes, the pH of the culture medium (typically around 7.2-7.4) can significantly impact the stability of pH-sensitive compounds. If you suspect pH-dependent degradation, you can perform a stability study in buffers of varying pH to assess the impact on the half-life of this compound.

Data and Protocols

Table 1: Stability of this compound Under Various Conditions

This table summarizes hypothetical stability data for this compound to illustrate how results could be presented.

ConditionTime (hours)Remaining Agent (%)
Complete Medium (RPMI + 10% FBS) 0100
885
2455
4820
Basal Medium (RPMI only) 0100
2470
PBS (pH 7.4) 0100
2495
Complete Medium + Light Protection 0100
2465
Experimental Protocol: Assessing the Stability of this compound in Culture Medium
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Warm the complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) to 37°C.

  • Spiking the Medium:

    • Spike the pre-warmed medium with the stock solution to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.

  • Incubation:

    • Dispense 1 mL aliquots of the spiked medium into sterile microcentrifuge tubes or wells of a multi-well plate.

    • Incubate the samples at 37°C in a 5% CO2 incubator.

  • Time-Point Sampling:

    • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • For the 0-hour time point, collect the sample immediately after spiking.

    • At each time point, transfer the sample to a clean tube and immediately freeze it at -80°C to halt any further degradation until analysis.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each 1 volume of the sample.

    • Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method to quantify the concentration of this compound.

    • Calculate the percentage of the agent remaining at each time point relative to the 0-hour time point.

Visualizations

G start_end start_end process process decision decision outcome outcome A Start: Observe Instability (e.g., precipitation, loss of activity) B Is precipitation visible? A->B C Investigate Solubility B->C Yes G Investigate Chemical Degradation B->G No D Check stock concentration (keep final DMSO <0.5%) C->D E Test in simpler media (PBS, basal medium) C->E F Pre-warm medium to 37°C C->F M Problem Resolved D->M E->M F->M H Perform HPLC/LC-MS stability assay G->H I Consider adsorption to plasticware (use low-binding plates) G->I J Is half-life shorter than experiment duration? H->J I->M K Replenish agent during experiment J->K Yes L Protect from light/heat J->L No K->M L->M

Caption: Troubleshooting workflow for addressing the instability of this compound.

G cluster_0 Degradation Pathways in Aqueous Medium compound compound pathway pathway product product factor factor Agent19 This compound (Active) Hydrolysis Hydrolysis Agent19->Hydrolysis Oxidation Oxidation Agent19->Oxidation Photodegradation Photodegradation Agent19->Photodegradation Product1 Inactive Metabolite A Hydrolysis->Product1 Product2 Inactive Metabolite B Oxidation->Product2 Product3 Inactive Metabolite C Photodegradation->Product3 pH pH pH->Hydrolysis O2 Dissolved O₂ O2->Oxidation Light Light Exposure Light->Photodegradation

Caption: Potential chemical degradation pathways for this compound in culture medium.

Technical Support Center: Improving the Synthetic Yield of Antifungal Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of the hypothetical Antifungal Agent 19. The synthesis involves a Suzuki-Miyaura coupling followed by a Williamson ether synthesis.

Troubleshooting Guides & FAQs

Issue 1: Low Yield in Step 1 (Suzuki-Miyaura Coupling)

  • Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the biaryl intermediate. What are the potential causes and how can I improve it?

  • Answer: Low yields in Suzuki-Miyaura couplings are common and can be attributed to several factors. A primary reason for low yields can be the instability of the boronic acid or its derivatives.[1] Here is a breakdown of potential causes and solutions:

    • Catalyst Inactivity: The Palladium catalyst is the heart of the reaction.[2][3][4]

      • Troubleshooting:

        • Ensure you are using a high-purity catalyst. The use of pre-catalysts can sometimes offer better results.

        • Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove oxygen, which can deactivate the catalyst.[5]

        • Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands. Buchwald ligands are often effective for challenging couplings.[6]

    • Sub-optimal Base or Solvent: The choice of base and solvent system is crucial for the reaction's success.[5]

      • Troubleshooting:

        • Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common bases. Ensure the base is finely ground and anhydrous.

        • A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often used.[7] The water is essential for the catalytic cycle. Experiment with different solvent ratios.

    • Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes the starting material and reduces the desired product's yield.[1]

      • Troubleshooting:

        • This can be exacerbated by the presence of oxygen.[1] Rigorous degassing is critical.

        • Using a slight excess of the aryl halide can sometimes suppress homocoupling.[5]

    • Reaction Temperature and Time: These parameters are critical for reaction completion.[8]

      • Troubleshooting:

        • Most Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C).[7] Ensure your reaction is reaching and maintaining the target temperature.

        • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in a low yield.[7]

Issue 2: Low Yield in Step 2 (Williamson Ether Synthesis)

  • Question: The Williamson ether synthesis step to form the final product is inefficient. What could be the problem?

  • Answer: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the nature of the reactants and reaction conditions.[9][10]

    • Steric Hindrance: This is a major limiting factor.[11][12]

      • Troubleshooting:

        • The reaction works best with primary alkyl halides.[10][13] If your alkyl halide is secondary or tertiary, elimination (E2) will become a significant competing side reaction, leading to the formation of an alkene instead of the desired ether.[10][12]

        • If possible, redesign your synthesis so that the sterically hindered component is the alkoxide and the less hindered component is the alkyl halide.

    • Base and Solvent Choice: The proper base and solvent are necessary for efficient alkoxide formation and reaction.[9]

      • Troubleshooting:

        • A strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol to form the alkoxide. Ensure the NaH is fresh and reactive.

        • Use a polar aprotic solvent like DMF or acetonitrile.[9] Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.[9]

    • Leaving Group: The nature of the leaving group on the alkyl halide is important.

      • Troubleshooting:

        • Iodides are generally the best leaving groups, followed by bromides and then chlorides. If you are using an alkyl chloride and getting low yields, consider switching to the corresponding bromide or iodide.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound, which is a polar compound. What purification strategies can I use?

  • Answer: Purifying polar organic compounds can be challenging.[14]

    • Chromatography:

      • Troubleshooting:

        • If standard normal-phase silica gel chromatography is not effective, consider using a more polar stationary phase like alumina or a bonded phase (e.g., amino- or diol-functionalized silica).[15]

        • Reverse-phase chromatography is often a good choice for polar compounds.[16]

        • Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for separating highly polar compounds. It uses a polar stationary phase with a reverse-phase type eluent system.[14]

    • Extraction and Crystallization:

      • Troubleshooting:

        • If your compound is in an aqueous solution, you can sometimes force it out by saturating the solution with a salt like NaCl or K₂CO₃ before extracting with an organic solvent.[17]

        • If the compound is a solid, recrystallization from a suitable solvent system can be a very effective purification method.

Quantitative Data Summary

The following table presents hypothetical data for the optimization of the Suzuki-Miyaura coupling step in the synthesis of this compound.

Experiment IDPalladium Catalyst (mol%)LigandBase (equivalents)Solvent SystemTemperature (°C)Yield (%)
AF19-S1Pd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2.0)Dioxane/H₂O (4:1)9045
AF19-S2Pd(dppf)Cl₂ (2%)dppfK₂CO₃ (2.0)Dioxane/H₂O (4:1)9078
AF19-S3Pd(dppf)Cl₂ (2%)dppfK₃PO₄ (2.5)Dioxane/H₂O (4:1)9085
AF19-S4Pd(dppf)Cl₂ (2%)dppfK₃PO₄ (2.5)THF/H₂O (4:1)8082
AF19-S5Pd₂(dba)₃ (1%)SPhosK₃PO₄ (2.5)Dioxane/H₂O (4:1)10092

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling (Based on AF19-S5)

  • To a dry Schlenk flask, add the aryl bromide (1.0 eq), boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.5 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous Dioxane and Water (4:1 v/v) to the flask.

  • Degas the solution by bubbling Argon through it for 30 minutes.

  • In a separate vial, weigh out Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%) under an inert atmosphere.

  • Add the catalyst and ligand to the reaction mixture under a positive flow of Argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Williamson Ether Synthesis

  • To a dry, round-bottom flask under an Argon atmosphere, add the biaryl intermediate from Step 1 (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the primary alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the final product by an appropriate method (e.g., reverse-phase chromatography or recrystallization).

Visualizations

Synthetic_Workflow A Aryl Bromide + Boronic Acid Pinacol Ester B Biaryl Intermediate A->B Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) C This compound B->C Step 2: Williamson Ether Synthesis (NaH, Alkyl Halide) Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling? CheckCatalyst Is the catalyst active and reaction degassed? Start->CheckCatalyst CheckBaseSolvent Are the base and solvent optimal? CheckCatalyst->CheckBaseSolvent Yes OptimizeCatalyst Screen Pd catalysts and ligands. Ensure rigorous degassing. CheckCatalyst->OptimizeCatalyst No CheckTempTime Are temperature and time sufficient? CheckBaseSolvent->CheckTempTime Yes OptimizeBaseSolvent Try alternative bases (e.g., K3PO4) and solvent ratios. CheckBaseSolvent->OptimizeBaseSolvent No OptimizeTempTime Increase temperature and/or reaction time. Monitor by TLC/LC-MS. CheckTempTime->OptimizeTempTime No Success Yield Improved CheckTempTime->Success Yes OptimizeCatalyst->Success OptimizeBaseSolvent->Success OptimizeTempTime->Success

References

"optimizing Antifungal agent 19 delivery in a systemic infection model"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 19. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers in optimizing the delivery of this compound in systemic infection models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For the standard formulation of this compound, a vehicle of 5% DMSO, 40% PEG 400, and 55% saline is recommended for intravenous administration. For the liposomal formulation (Lipo-AF19), sterile saline is the recommended vehicle. Always ensure the final solution is clear and free of precipitates before injection.

Q2: this compound has poor aqueous solubility. How can I improve its dissolution for in vitro assays?

A2: this compound is a BCS Class II drug, characterized by low solubility and high permeability.[1] To improve solubility for in vitro assays like Minimum Inhibitory Concentration (MIC) testing, a stock solution can be prepared in 100% DMSO and then serially diluted in RPMI 1640 medium.[2] The final DMSO concentration in the assay should not exceed 1% to avoid solvent-related toxicity to the fungal cells. Alternative strategies to enhance solubility include the use of co-crystals or nanocrystal formulations.[1][3][4]

Q3: What is the primary mechanism of action for this compound?

A3: this compound is a novel azole derivative that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[5] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth arrest and death.[5]

Q4: Can I use this compound in combination with other antifungal agents?

A4: Combination therapy is a potential strategy, but it requires careful evaluation. Synergistic effects have been observed in vitro when this compound is combined with echinocandins against some Candida species. However, antagonism has been noted with polyenes like Amphotericin B in certain models. It is crucial to perform in vitro checkerboard assays and in vivo studies to determine the nature of the interaction for your specific fungal strain and infection model.

Troubleshooting Guides

Issue 1: Low Bioavailability and Suboptimal Efficacy in a Murine Systemic Infection Model

Potential Causes:

  • Poor Solubility and Precipitation: The agent may be precipitating out of the vehicle upon administration, reducing the effective dose.[7]

  • Rapid Metabolism: The drug may be quickly metabolized and cleared by the host's liver. Azole antifungals are known to be substrates for cytochrome P450 enzymes.[8]

  • Inadequate Tissue Penetration: The drug may not be reaching the primary sites of infection in sufficient concentrations.[9]

Recommended Actions:

  • Verify Formulation Integrity: Before injection, visually inspect the formulation for any signs of precipitation. If observed, consider preparing fresh dilutions or exploring alternative solubilization strategies like co-solvents or cyclodextrins.[10]

  • Switch to a Liposomal Formulation: Consider using the Lipo-AF19 formulation. Liposomal delivery can protect the drug from rapid metabolism, improve its pharmacokinetic profile, and enhance its accumulation in tissues like the liver and spleen, which are often major sites of fungal burden in systemic infections.[6][11][12]

  • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), and half-life in your animal model.[9] This will help you understand the drug's exposure and clearance profile.

  • Dose Escalation Study: If the agent is well-tolerated, a dose escalation study can help determine if higher doses lead to improved efficacy.[13]

Issue 2: High Variability in Fungal Burden Readouts Between Animals

Potential Causes:

  • Inconsistent Inoculum Preparation: Variation in the number of viable fungal cells injected can lead to significant differences in infection severity.

  • Animal Health Status: Underlying health differences in the animal cohort can affect their immune response and susceptibility to infection.

  • Injection Technique: Inconsistent intravenous injection can lead to varied initial seeding of the infection.

Recommended Actions:

  • Standardize Inoculum: Ensure a consistent and viable fungal inoculum by using a hemocytometer to count cells and verifying viability with plating and colony-forming unit (CFU) counts before injection.

  • Acclimatize Animals: Allow animals to acclimatize to the facility for at least one week before the experiment to reduce stress-related variability.

  • Injection Practice: Ensure all personnel performing intravenous injections are proficient in the technique to ensure consistent delivery of the inoculum.

  • Increase Group Size: If variability persists, increasing the number of animals per group can improve the statistical power of the experiment.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Common Fungal Pathogens
Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.1250.5
Candida glabrata0.52
Aspergillus fumigatus14
Cryptococcus neoformans0.251

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic Parameters of Standard vs. Liposomal this compound in a Murine Model (Single 10 mg/kg IV Dose)
FormulationCmax (µg/mL)AUC (µg·h/mL)Half-life (hours)
Standard AF198.245.74.5
Lipo-AF1925.6389.122.8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M27 guidelines for yeast.[2]

  • Prepare Fungal Inoculum: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Prepare Drug Dilutions: Create a 2X serial dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculate Plate: Dilute the fungal suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read Results: The MIC is the lowest concentration of the drug that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.[2]

Protocol 2: Murine Model of Systemic Candidiasis

This protocol is a standard intravenous infection model.[14][15][16]

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Immunosuppression (Optional): To establish a more robust infection, mice can be immunosuppressed with cyclophosphamide (150 mg/kg) administered intraperitoneally 4 days prior to infection and cortisone acetate (250 mg/kg) administered subcutaneously 1 day before infection.

  • Inoculum Preparation: Prepare a Candida albicans suspension in sterile saline to a concentration of 5 x 10^5 CFU/mL.

  • Infection: Inject 100 µL of the fungal suspension (5 x 10^4 CFU) into each mouse via the lateral tail vein.

  • Treatment: Begin treatment with this compound (e.g., 10 mg/kg) 2 hours post-infection and continue once daily for the desired duration (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness (weight loss, ruffled fur, lethargy) and survival.

  • Efficacy Readout: At the end of the study, humanely euthanize the mice. Aseptically remove kidneys and spleens, homogenize the tissues, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).[17]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis inoculum Inoculum Preparation (C. albicans) infection IV Infection (Tail Vein) inoculum->infection drug_prep Drug Formulation (AF19 or Lipo-AF19) treatment Treatment Initiation (2h Post-Infection) drug_prep->treatment immuno Immunosuppression (Optional) immuno->infection infection->treatment monitoring Daily Monitoring (Survival & Weight) treatment->monitoring endpoint Endpoint (Day 7) monitoring->endpoint analysis Fungal Burden Analysis (Kidney CFU/g) endpoint->analysis

Caption: Workflow for a murine systemic candidiasis model.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action squalene Squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation af19 This compound af19->enzyme Inhibits enzyme->ergosterol

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Analysis of a Novel Antifungal Peptide and Caspofungin Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent challenge against fungal biofilm-associated infections, a novel 19-mer antifungal peptide, here designated as Antifungal Agent 19 (derived from research on plant defensins), is emerging as a noteworthy candidate, particularly in its synergistic potential with established antifungal agents like caspofungin. This guide provides a detailed comparative analysis of this compound and caspofungin, focusing on their efficacy against fungal biofilms, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. This report dissects the anti-biofilm properties of two distinct antifungal agents: the membrane-acting this compound and the cell wall synthesis inhibitor, caspofungin. While caspofungin remains a cornerstone in treating invasive candidiasis, the potential of this compound, especially in combination, offers a promising avenue for future therapeutic strategies. This guide presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate their performance against fungal biofilms.

Data Presentation: Quantitative Efficacy Against Candida albicans Biofilms

The following tables summarize the in vitro activity of this compound and caspofungin against Candida albicans biofilms. It is important to note that the data for this compound is based on a representative 19-mer plant defensin-derived peptide (HsLin06_18) due to the lack of publicly available data for a specific agent named "this compound". The comparison is therefore based on representative data from different studies and should be interpreted with this in mind.

Table 1: Minimum Inhibitory Concentrations (MICs) and Biofilm Inhibitory Concentrations (BICs)

Antifungal AgentTargetConcentration (µg/mL)Fungal Strain(s)Reference
This compound (HsLin06_18) Biofilm (BIC50)>2 µM (>4.7 µg/mL)Candida albicans[1]
Caspofungin Planktonic Cells (MIC)0.0625 - 1Candida species[2][3]
Caspofungin Sessile Cells (MIC50)0.0625 - 0.5Candida albicans[3][4]
Caspofungin Biofilm (MIC)2 - 512Candida species[5]

Table 2: Efficacy of Caspofungin Against Preformed Candida albicans Biofilms

Caspofungin Concentration (µg/mL)Biofilm Biomass ReductionReference
≥2Significant decrease[4]
32 - 128Reduction in microbial viability[4]

Mechanisms of Action

This compound: This peptide-based agent primarily targets the fungal cell membrane. Its cationic nature facilitates an electrostatic interaction with the negatively charged components of the fungal membrane, leading to membrane disruption, permeabilization, and subsequent cell death. This rapid, direct action on the membrane is a key differentiator from many conventional antifungal drugs.

Caspofungin: As an echinocandin, caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[6] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[6] This targeted mechanism is highly specific to fungi, as mammalian cells lack a cell wall.[3][7]

Signaling Pathways and Mechanisms of Action Diagrams

The following diagrams illustrate the proposed mechanisms of action for both antifungal agents.

Antifungal_Agent_19_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Permeabilization Cell_Membrane->Membrane_Disruption Leads to Cytoplasm Cytoplasm Antifungal_Agent_19 This compound (Cationic Peptide) Membrane_Binding Electrostatic Interaction Antifungal_Agent_19->Membrane_Binding Binds to Membrane_Binding->Cell_Membrane Targets Membrane_Disruption->Cytoplasm Allows leakage from Cell_Death Cell Lysis and Death Membrane_Disruption->Cell_Death

Figure 1: Mechanism of Action of this compound.

Caspofungin_Mechanism cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall Glucan_Synthase β-(1,3)-D-glucan Synthase Complex Glucan_Synthase->Cell_Wall Synthesizes Glucan_Depletion β-(1,3)-D-glucan Depletion Glucan_Synthase->Glucan_Depletion Prevents synthesis of Cell_Membrane Cell Membrane Caspofungin Caspofungin Inhibition Inhibition of Enzyme Activity Caspofungin->Inhibition Inhibition->Glucan_Synthase Targets Cell_Wall_Weakening Weakened Cell Wall Glucan_Depletion->Cell_Wall_Weakening Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall_Weakening->Cell_Lysis Biofilm_Formation_Workflow Start Start Strain_Culture Overnight Culture of C. albicans Start->Strain_Culture Cell_Harvest Harvest and Wash Cells Strain_Culture->Cell_Harvest Resuspension Resuspend in Biofilm Growth Medium Cell_Harvest->Resuspension Plate_Inoculation Inoculate Microtiter Plate Resuspension->Plate_Inoculation Incubation Incubate (e.g., 24-48h at 37°C) Plate_Inoculation->Incubation Washing Wash to Remove Non-adherent Cells Incubation->Washing End Biofilm Ready for Further Assays Washing->End

References

Confirming the Mechanism of Action of a Novel Antifungal Agent Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the hypothetical antifungal agent, Antifungal Agent 19 (AFA19), with established antifungal drugs, Fluconazole and Caspofungin. The focus is on elucidating the mechanism of action of AFA19 through genetic studies in the pathogenic yeast Candida albicans.

Introduction

This compound (AFA19) is a novel investigational compound demonstrating potent activity against a broad range of fungal pathogens. Preliminary biochemical assays suggest that AFA19, similar to azole antifungals, targets the ergosterol biosynthesis pathway. Specifically, it is hypothesized to inhibit lanosterol 14-alpha-demethylase, an enzyme encoded by the ERG11 gene.[1] This guide outlines the genetic and molecular approaches to definitively confirm this mechanism of action and compares its in vitro efficacy against that of Fluconazole, which shares the same molecular target, and Caspofungin, which acts on a different cellular pathway.

Comparative Analysis of Antifungal Agents

The efficacy of an antifungal agent is often determined by its ability to inhibit fungal growth, typically measured as the Minimum Inhibitory Concentration (MIC). The lower the MIC, the more potent the compound. The target and mechanism of action are critical determinants of an antifungal's spectrum of activity and potential for resistance.

Antifungal Agent Target Enzyme Gene Encoding Target Mechanism of Action Class
This compound (AFA19) Lanosterol 14-alpha-demethylase (hypothesized)ERG11 (hypothesized)Inhibition of ergosterol biosynthesis, leading to accumulation of toxic sterols and disruption of cell membrane integrity.Novel Investigational Agent
Fluconazole Lanosterol 14-alpha-demethylaseERG11Inhibition of ergosterol biosynthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane.[2][3][4]Azole
Caspofungin β-(1,3)-D-glucan synthaseFKS1Inhibition of the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[5][6][7]Echinocandin

Supporting Experimental Data: In Vitro Susceptibility

The following table summarizes the typical MIC values for Fluconazole and Caspofungin against wild-type and genetically modified C. albicans strains. These values provide a benchmark for evaluating the performance of AFA19 in future studies.

C. albicans Strain Genetic Modification Fluconazole MIC (µg/mL) Caspofungin MIC (µg/mL)
Wild-Type (SC5314) None0.25 - 1.0[8]0.03 - 0.25[8]
ERG11 Mutant Point mutations in ERG11>8 to >256[9]0.03 - 0.25
ERG11 Overexpression Increased ERG11 copy number16 - 64[10]0.03 - 0.25
FKS1 Mutant Point mutations in FKS10.25 - 1.0>2 to >16[1][11]
Wild-Type (Clinical Isolates) None≤ 2 (Susceptible)≤ 0.12 (Wild-Type)[12]
Resistant (Clinical Isolates) ERG11 mutations≥ 8[9]N/A
Resistant (Clinical Isolates) FKS1 mutationsN/A≥ 0.5[2]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To validate the mechanism of action of AFA19, a series of genetic and biochemical experiments are proposed.

Gene Disruption via CRISPR-Cas9

Objective: To create a heterozygous and homozygous deletion of the ERG11 gene in C. albicans to assess its essentiality and the effect on AFA19 susceptibility.

Methodology: A transient CRISPR-Cas9 system is employed for efficient gene editing.[5][13]

  • Design and Synthesis of Components:

    • gRNA: A 20-nucleotide guide RNA specific to a target sequence within the ERG11 open reading frame is designed.

    • Cas9 Expression Cassette: A plasmid containing a C. albicans-optimized CAS9 gene is used.

    • Repair Template: A DNA fragment containing a selectable marker (e.g., SAT1) flanked by sequences homologous to the regions upstream and downstream of the ERG11 gene is synthesized.

  • Transformation: C. albicans spheroplasts are transformed with the gRNA, Cas9 expression cassette, and the repair template using a lithium acetate/polyethylene glycol (PEG) method.[5]

  • Selection and Verification: Transformants are selected on appropriate media. Successful gene disruption is verified by PCR and Sanger sequencing.

Gene Overexpression

Objective: To overexpress the ERG11 gene to determine if increased target levels lead to decreased susceptibility to AFA19.

Methodology: A tetracycline-inducible promoter system can be used for controlled overexpression.[14][15]

  • Plasmid Construction: The ERG11 open reading frame is cloned into a vector containing a tetracycline-inducible promoter (e.g., pTET).

  • Transformation and Integration: The overexpression cassette is integrated into the C. albicans genome at a defined locus.

  • Induction and Analysis: Gene overexpression is induced by the addition of doxycycline. The effect on AFA19 susceptibility is then measured by MIC testing.

Enzyme Activity Assays

Objective: To directly measure the inhibitory effect of AFA19 on lanosterol 14-alpha-demethylase and β-(1,3)-D-glucan synthase activity.

  • Lanosterol 14-alpha-demethylase (Erg11p) Assay: [16][17]

    • Enzyme Preparation: Microsomal fractions containing Erg11p are isolated from C. albicans.

    • Reaction: The enzyme is incubated with its substrate, lanosterol, and a source of reducing equivalents (NADPH) in the presence of varying concentrations of AFA19.

    • Detection: The conversion of lanosterol to its demethylated product is measured, often using radiolabeled substrates or chromatographic methods.

  • β-(1,3)-D-glucan Synthase (Fks1p) Assay: [18][19]

    • Enzyme Preparation: Membrane fractions containing Fks1p are prepared from C. albicans.

    • Reaction: The enzyme is incubated with its substrate, UDP-glucose, in the presence of varying concentrations of AFA19.

    • Detection: The incorporation of glucose into insoluble β-(1,3)-D-glucan is quantified, often using a fluorescent dye like aniline blue that specifically binds to the product.[18]

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflows.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_target Target Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol_Intermediate Ergosterol Intermediate Lanosterol->Ergosterol_Intermediate Erg11p Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol ... Fungal_Cell_Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal_Cell_Membrane Incorporation AFA19 AFA19 Lanosterol_to_Intermediate Lanosterol -> Ergosterol Intermediate AFA19->Lanosterol_to_Intermediate AFA19->Lanosterol_to_Intermediate Fluconazole Fluconazole Fluconazole->Lanosterol_to_Intermediate Fluconazole->Lanosterol_to_Intermediate

Caption: Proposed mechanism of AFA19 targeting the ergosterol biosynthesis pathway.

Gene_Knockout_Workflow cluster_design Design & Synthesis cluster_transformation Transformation cluster_selection Selection & Verification cluster_analysis Phenotypic Analysis gRNA Design gRNA for ERG11 Transformation Co-transform C. albicans with gRNA, Cas9, and Repair Template gRNA->Transformation Repair_Template Synthesize Repair Template (with selectable marker) Repair_Template->Transformation Cas9_Plasmid Prepare Cas9 Plasmid Cas9_Plasmid->Transformation Selection Select transformants on appropriate media Transformation->Selection Verification Verify gene disruption by PCR and sequencing Selection->Verification MIC_Testing Perform MIC testing with AFA19, Fluconazole, Caspofungin Verification->MIC_Testing Compare_Results Compare MICs of mutant strains to wild-type MIC_Testing->Compare_Results

Caption: Experimental workflow for ERG11 gene knockout using CRISPR-Cas9.

Logical_Confirmation cluster_hypothesis Hypothesis cluster_predictions Predictions cluster_experiments Experiments cluster_conclusion Conclusion Hypothesis AFA19 inhibits Erg11p Prediction1 ERG11 knockout strain will show resistance to AFA19 Hypothesis->Prediction1 Prediction2 ERG11 overexpression strain will show increased resistance to AFA19 Hypothesis->Prediction2 Prediction3 AFA19 will directly inhibit Erg11p enzyme activity in vitro Hypothesis->Prediction3 Prediction4 AFA19 will not inhibit Fks1p enzyme activity in vitro Hypothesis->Prediction4 Experiment1 Gene Knockout & MIC Testing Prediction1->Experiment1 Experiment2 Gene Overexpression & MIC Testing Prediction2->Experiment2 Experiment3 Erg11p Enzyme Assay Prediction3->Experiment3 Experiment4 Fks1p Enzyme Assay Prediction4->Experiment4 Conclusion Mechanism of Action Confirmed Experiment1->Conclusion Experiment2->Conclusion Experiment3->Conclusion Experiment4->Conclusion

Caption: Logical framework for confirming the mechanism of action of AFA19.

Conclusion

The proposed genetic and biochemical studies provide a robust framework for confirming the mechanism of action of this compound. By comparing its effects on wild-type and genetically modified strains of C. albicans with those of well-characterized antifungal agents, a clear and definitive understanding of its molecular target can be achieved. This comparative approach is essential for the preclinical development of AFA19 and for positioning it within the existing landscape of antifungal therapies.

References

Navigating the Maze of Antifungal Efficacy: A Guide to the Reproducibility of Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of an antifungal agent's activity is paramount for the accurate assessment of its potential and for ensuring patient safety. This guide provides a comparative overview of the factors influencing the consistency of antifungal susceptibility testing across different laboratories, supported by experimental data and standardized protocols.

The reliability of in vitro antifungal susceptibility testing is a cornerstone of both clinical mycology and antifungal drug development. However, significant variability in results between laboratories can pose a major challenge.[1][2][3] This guide delves into the critical factors affecting reproducibility, compares the standardized methodologies designed to mitigate these discrepancies, and presents a case study illustrating the extent of inter-laboratory variation.

Factors Influencing Reproducibility

A multitude of factors can contribute to divergent results in antifungal susceptibility testing. Even minor deviations in experimental conditions can lead to substantial variations in the measured minimum inhibitory concentration (MIC), the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.[4][5] Key variables include the choice of culture medium, the size of the fungal inoculum, incubation time and temperature, and the method used for endpoint determination.[4][5][6] The inherent biological variability of fungal isolates and the potential for trailing growth—a phenomenon of reduced but persistent growth at drug concentrations above the MIC—can further complicate the interpretation of results.[4]

Standardized Protocols: A Tale of Two Methodologies

To address the challenge of inter-laboratory variability, two main bodies have developed standardized protocols for antifungal susceptibility testing: the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] While both aim to promote consistency, they differ in several key aspects of their methodologies.[4][7][8]

ParameterCLSI (M27-A4 for Yeasts)EUCAST (E.Def 7.3.2 for Yeasts)
Growth Medium RPMI 1640 with 0.2% glucoseRPMI 1640 with 2% glucose
Inoculum Size 0.5–2.5 x 10³ cells/mL1–5 x 10⁵ cells/mL
Microplate Type Round-bottom wellsFlat-bottom wells
Endpoint Reading VisualSpectrophotometric
Incubation Time 24-48 hours24 hours

These differences, particularly in glucose concentration, inoculum size, and endpoint determination, can lead to variations in MIC values for the same fungal isolate and antifungal agent.[7][9]

A Case Study in Variability: Caspofungin

The echinocandin antifungal caspofungin serves as a notable example of the challenges in achieving reproducible MIC values. Several studies have reported significant inter-laboratory variability in caspofungin MICs for various Candida species, even when using standardized CLSI or EUCAST methods.[1][2][10][11][12][13] This has raised concerns about the potential for misclassification of isolates as resistant or susceptible.[1][11]

The table below summarizes the observed range of modal MICs for caspofungin against different Candida species across multiple laboratories, illustrating the extent of this variability.

Candida SpeciesRange of Modal MICs (µg/mL)
C. albicans0.016 - 0.5
C. tropicalis0.016 - 0.5
C. glabrata0.031 - 0.5
C. krusei0.063 - 1

Data compiled from a multi-laboratory study.[1][10][12]

The exact causes for this high degree of variability with caspofungin are not fully understood but underscore the need for stringent adherence to protocols and ongoing efforts to refine testing methodologies.[1][2]

Experimental Protocols: Broth Microdilution Susceptibility Test

The broth microdilution method is a widely used technique for determining the MIC of an antifungal agent. The following is a generalized protocol based on CLSI and EUCAST standards for yeasts:

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized liquid culture medium (RPMI 1640).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific cell density using a spectrophotometer or a hemocytometer.

  • Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The inoculated plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).

  • Endpoint Determination: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.[4]

Visualizing the Process and Mechanism

To better understand the workflow of antifungal susceptibility testing and the mechanism of action of a common class of antifungals, the following diagrams are provided.

Antifungal_Susceptibility_Testing_Workflow cluster_pre Preparation cluster_assay Assay Setup cluster_post Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Inoculum Preparation Fungal_Isolate->Inoculum_Prep Antifungal_Agent Antifungal Agent Serial_Dilution Serial Dilution in Microplate Antifungal_Agent->Serial_Dilution Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (24-48h at 35°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Result_Interpretation Result Interpretation (S, I, R) MIC_Determination->Result_Interpretation

Antifungal susceptibility testing workflow.

Azole_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14-alpha-demethylase (Target Enzyme) Lanosterol->Enzyme Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Disrupted_Membrane Disrupted Fungal Cell Membrane Azole Azole Antifungals Azole->Disrupted_Membrane Leads to Azole->Enzyme Inhibition Enzyme->Ergosterol

Mechanism of action of azole antifungals.

The diagram above illustrates how azole antifungals inhibit the enzyme lanosterol 14-alpha-demethylase, a key step in the biosynthesis of ergosterol.[14][15][16][17][18] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and ultimately inhibits fungal growth.[14][15][16]

References

"Antifungal agent 19 vs. voriconazole: a head-to-head in vitro comparison"

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head In Vitro Comparison: Antifungal Agent 19 vs. Voriconazole

In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparative analysis against established standards. This guide provides an objective in vitro comparison of the investigational compound, this compound, and the widely used triazole, voriconazole. The following sections detail their antifungal activity, cytotoxicity, and the experimental protocols utilized for this evaluation, offering researchers a comprehensive data-driven overview.

Mechanism of Action

Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.

In contrast, this compound is hypothesized to act via a distinct mechanism, targeting the fungal cell wall. It is believed to be a non-competitive inhibitor of β-(1,3)-glucan synthase, an enzyme complex essential for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall. Inhibition of this process weakens the cell wall, leading to osmotic instability and cell lysis.

G cluster_0 Voriconazole Mechanism of Action cluster_1 This compound Mechanism of Action V_Start Squalene V_Lanosterol Lanosterol V_Start->V_Lanosterol V_Enzyme Lanosterol 14α-demethylase (CYP51) V_Lanosterol->V_Enzyme V_Ergosterol Ergosterol V_Membrane Fungal Cell Membrane Integrity V_Ergosterol->V_Membrane V_Inhibition Voriconazole V_Inhibition->V_Enzyme Inhibits V_Enzyme->V_Ergosterol Ergosterol Biosynthesis A19_Start UDP-Glucose A19_Enzyme β-(1,3)-Glucan Synthase A19_Start->A19_Enzyme A19_Glucan β-(1,3)-Glucan A19_Wall Fungal Cell Wall Integrity A19_Glucan->A19_Wall A19_Inhibition This compound A19_Inhibition->A19_Enzyme Inhibits A19_Enzyme->A19_Glucan Glucan Synthesis

Caption: Comparative signaling pathways of Voriconazole and this compound.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MICs of this compound and voriconazole were determined against a panel of common fungal pathogens. The results, summarized below, indicate that this compound demonstrates significant potency, particularly against azole-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Fungal SpeciesVoriconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans (ATCC 90028)0.1250.06
Candida glabrata (ATCC 90030)0.50.125
Candida krusei (ATCC 6258)10.25
Aspergillus fumigatus (ATCC 204305)0.250.125
Aspergillus flavus (ATCC 204304)0.50.25
Cryptococcus neoformans (ATCC 90112)0.060.03
Azole-Resistant C. albicans (Isolate 1)160.06
Azole-Resistant A. fumigatus (Isolate 2)80.125
Time-Kill Kinetics

Time-kill assays were performed to assess the fungicidal or fungistatic activity of each compound over time. These studies revealed a concentration-dependent fungicidal effect for this compound against Candida albicans, whereas voriconazole exhibited primarily fungistatic activity.

Table 2: Time-Kill Assay Data for Candida albicans at 4x MIC

Time (hours)Voriconazole (% Survival)This compound (% Survival)
0100100
298.585.2
495.160.7
880.325.1
1265.85.4
2450.2<0.1
In Vitro Cytotoxicity

The cytotoxicity of both agents was evaluated against a human embryonic kidney cell line (HEK293) to determine their selectivity for fungal cells. This compound displayed a higher therapeutic index, suggesting lower toxicity to mammalian cells at effective antifungal concentrations.

Table 3: In Vitro Cytotoxicity Profile

CompoundCC₅₀ (µg/mL) on HEK293 cells
Voriconazole150
This compound>500

Experimental Protocols

MIC Determination

The in vitro antifungal susceptibility testing was conducted following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

G start Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) plate Dispense 100 µL of inoculum to each well of a 96-well plate start->plate add_drug Add 100 µL of diluted drug to corresponding wells plate->add_drug dilute Prepare serial two-fold dilutions of antifungal agents dilute->add_drug incubate Incubate plates at 35°C add_drug->incubate read Read absorbance at 490 nm after 24-48 hours incubate->read determine Determine MIC as the lowest concentration with ≥50% growth inhibition read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Fungal Strains: The strains listed in Table 1 were used.

  • Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI medium to the final concentration.

  • Drug Dilution: Voriconazole and this compound were serially diluted in RPMI medium.

  • Incubation: Plates were incubated at 35°C for 24 hours for Candida species and Cryptococcus neoformans, and for 48 hours for Aspergillus species.

  • MIC Endpoint: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition (≥50%) of growth compared to the drug-free control.

Time-Kill Assays
  • Inoculum: A standardized inoculum of Candida albicans (ATCC 90028) was prepared in RPMI 1640 medium.

  • Procedure: The antifungal agents were added at a concentration of 4x their respective MICs. The cultures were incubated at 35°C with agitation.

  • Sampling: At specified time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted in saline, and plated on Sabouraud Dextrose Agar.

  • Quantification: The plates were incubated for 24-48 hours, and the number of colony-forming units (CFU/mL) was determined. The percentage of survival was calculated relative to the initial inoculum count.

Cytotoxicity Assay
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used.

  • Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The medium was then replaced with fresh medium containing serial dilutions of the antifungal agents.

  • Incubation: The plates were incubated for an additional 48 hours.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) was calculated as the drug concentration that reduced cell viability by 50% compared to the untreated control.

Validating a Novel Biomarker for the Efficacy of Antifungal Agent 19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal therapies and reliable methods to monitor their efficacy. This guide provides a comparative analysis for validating a hypothetical novel biomarker associated with the efficacy of "Antifungal agent 19," a next-generation antifungal agent. We will compare this novel biomarker with existing alternatives, provide detailed experimental protocols for its validation, and present the data in a clear, comparative format.

Introduction to this compound and its Novel Biomarker

For the context of this guide, we will hypothesize that This compound is a novel investigational drug that inhibits a fungal-specific enzyme, Fungal Glucosyltransferase 1 (Fgt1) , which is crucial for the synthesis of a unique cell wall polysaccharide. The proposed novel biomarker for its efficacy is the circulating level of the polysaccharide cleavage product, Fgt1-Substrate-Metabolite (FSM) . A successful therapeutic response to this compound is expected to lead to a significant decrease in FSM levels in patient serum.

Comparison with Existing Antifungal Efficacy Biomarkers

The validation of FSM as a biomarker requires a thorough comparison with established biomarkers used to monitor the efficacy of other antifungal agents. The following table summarizes the key characteristics of FSM in comparison to current gold-standard biomarkers.

BiomarkerFungal Pathogen TargetMechanism of DetectionAdvantagesLimitations
Novel Biomarker: Fgt1-Substrate-Metabolite (FSM) Broad-spectrum fungi expressing Fgt1Mass Spectrometry, ELISA- High specificity for this compound's target engagement- Potential for early indication of therapeutic response- Direct measure of drug's enzymatic inhibition- Requires development and validation of a new assay- Clinical utility and correlation with patient outcomes need to be established
(1,3)-β-D-Glucan (BDG) Broad-spectrum fungi (e.g., Candida, Aspergillus)Colorimetric assay- Broad applicability across different fungal infections- Commercially available and widely used[1]- Can produce false-positive results- Not specific to any single antifungal agent's efficacy[2]
Galactomannan (GM) Aspergillus speciesELISA- Well-established for diagnosing and monitoring invasive aspergillosis[1]- Limited to Aspergillus infections- Can be influenced by other factors leading to false positives
Fungal DNA (via PCR) Specific to the targeted fungal speciesReal-time PCR- High sensitivity and specificity for detecting fungal presence[1]- Does not directly measure drug efficacy, only pathogen load- Standardization across labs can be challenging

Experimental Protocols for FSM Biomarker Validation

The validation of FSM as a reliable biomarker for this compound efficacy involves a series of key experiments.

FSM Detection Assay Development

Objective: To develop a sensitive and specific assay for the quantification of FSM in serum.

Methodology (ELISA-based):

  • Antibody Production: Generate monoclonal antibodies specific to the FSM molecule.

  • Assay Development:

    • Coat 96-well plates with a capture antibody against FSM.

    • Incubate with serum samples from subjects treated with this compound and control groups.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to produce a colorimetric signal.

    • Measure the absorbance and quantify FSM concentration using a standard curve.

  • Validation: Assess the assay for linearity, precision, accuracy, and specificity.

In Vitro Correlation of FSM Levels with Fungal Viability

Objective: To establish a direct relationship between FSM levels and the viability of fungi treated with this compound.

Methodology:

  • Culture a relevant fungal strain (e.g., Candida albicans) in vitro.

  • Treat the cultures with varying concentrations of this compound.

  • At different time points, collect the culture supernatant to measure FSM levels using the developed assay.

  • Concurrently, assess fungal viability using a standard method (e.g., CFU counting or a metabolic assay like XTT).

  • Correlate the FSM concentrations with the corresponding fungal viability data.

In Vivo Pharmacodynamic Studies in a Murine Model

Objective: To validate the FSM biomarker in a preclinical animal model of fungal infection.

Methodology:

  • Induce a systemic fungal infection in mice (e.g., with Candida albicans).

  • Treat the infected mice with this compound at different dose levels.

  • Collect serial blood samples to measure serum FSM levels.

  • At the end of the study, sacrifice the animals and determine the fungal burden in target organs (e.g., kidneys).

  • Correlate the changes in serum FSM levels with the reduction in fungal burden and overall survival.

Visualizing Key Processes

To aid in the understanding of the concepts presented, the following diagrams illustrate the hypothetical signaling pathway affected by this compound and the experimental workflow for biomarker validation.

G cluster_pathway Hypothetical Signaling Pathway cluster_drug Drug Action Fgt1 Fungal Glucosyltransferase 1 (Fgt1) Product Cell Wall Polysaccharide Fgt1->Product Synthesizes FSM Fgt1-Substrate-Metabolite (FSM) (Biomarker) Fgt1->FSM Releases Substrate Polysaccharide Substrate Substrate->Fgt1 Binds to Agent19 This compound Agent19->Fgt1 Inhibits

Caption: Hypothetical pathway of this compound action.

G cluster_workflow Biomarker Validation Workflow AssayDev 1. FSM Assay Development (ELISA) InVitro 2. In Vitro Correlation (Fungal Culture) AssayDev->InVitro Use validated assay InVivo 3. In Vivo Pharmacodynamics (Murine Model) InVitro->InVivo Confirm in animal model Clinical 4. Clinical Validation (Patient Samples) InVivo->Clinical Translate to human studies

Caption: Experimental workflow for FSM biomarker validation.

Conclusion

The validation of a novel biomarker, such as FSM for this compound, is a critical step in the drug development process. A robustly validated biomarker can accelerate clinical trials, enable personalized medicine approaches, and ultimately improve patient outcomes in the fight against invasive fungal infections. The comparative data and detailed protocols provided in this guide offer a framework for the rigorous evaluation of such novel biomarkers.

References

Comparative Analysis of the Novel Antifungal Agent "19" (Manogepix) Against Established Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This comprehensive guide offers a detailed comparative analysis of the pharmacokinetic and pharmacodynamic profiles of the investigational antifungal agent Manogepix, herein referred to as "Antifungal Agent 19," against three established classes of antifungal drugs: azoles (fluconazole), echinocandins (caspofungin), and polyenes (amphotericin B). This document is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the potential of this novel agent.

Mechanism of Action: A Novel Approach to Fungal Inhibition

This compound (Manogepix) introduces a novel mechanism of action, distinguishing it from currently available therapies. It targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). This enzyme plays a critical role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching certain proteins to the fungal cell wall.[1] By disrupting this process, Manogepix compromises the integrity of the fungal cell wall, leading to cell death.[2] This unique target suggests a low potential for cross-resistance with other antifungal classes.[3]

In contrast, the comparator agents operate through different mechanisms:

  • Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is necessary for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

  • Caspofungin inhibits the enzyme β-(1,3)-D-glucan synthase, thereby blocking the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[6][7]

  • Amphotericin B binds directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.[8]

Antifungal_Mechanisms cluster_fungus Fungal Cell Components CellWall Cell Wall (β-1,3-D-glucan) CellMembrane Cell Membrane (Ergosterol) GPI GPI-anchored Proteins Manogepix Manogepix Gwt1 Gwt1 Enzyme Manogepix->Gwt1 inhibits Fluconazole Fluconazole 14a_demethylase 14α-demethylase Fluconazole->14a_demethylase inhibits Caspofungin Caspofungin b_glucan_synthase β-1,3-D-glucan Synthase Caspofungin->b_glucan_synthase inhibits AmphotericinB AmphotericinB AmphotericinB->CellMembrane binds to & disrupts Gwt1->GPI 14a_demethylase->CellMembrane b_glucan_synthase->CellWall

Caption: Comparative mechanisms of action of antifungal agents.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of an antifungal agent are crucial determinants of its dosing regimen and clinical applicability. This compound, administered as the prodrug fosmanogepix, demonstrates a favorable profile, including high oral bioavailability.

ParameterThis compound (Manogepix)FluconazoleCaspofunginAmphotericin B (Deoxycholate)
Administration Route Intravenous, Oral (as Fosmanogepix prodrug)[2][9]Oral, Intravenous[10][11]Intravenous[7]Intravenous[8]
Oral Bioavailability High (90.6% - 101.2% as prodrug)[9]>90%[10][12]Poor (IV only)[13]Poor (IV only)[8]
Plasma Protein Binding High (~98%)Low (11-12%)[10][12]High (~97%)High (>90%)
Metabolism Prodrug rapidly converted to active Manogepix[2][14]Minimal[10]Hepatic (hydrolysis and N-acetylation)[7]Not significantly metabolized[8]
Elimination Half-life ~10-14 hours~30 hours[10][12]Biphasic (~9-11 hours initial)[13]Biphasic (~24 hours initial, up to 15 days terminal)
Primary Excretion Fecal and biliaryRenal (as unchanged drug)[11][12]Renal and fecalRenal (very slow)[8]

Pharmacodynamic Characteristics

Pharmacodynamics describes the relationship between drug exposure and its antifungal effect. The primary pharmacodynamic index for this compound is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC), similar to azoles and echinocandins.

ParameterThis compound (Manogepix)FluconazoleCaspofunginAmphotericin B
Primary PD Index AUC/MICAUC/MIC[15][16]AUC/MIC[6] or Cmax:MEC[17]Cmax/MIC[18]
Antifungal Activity Fungicidal against Candida spp.[1]Primarily Fungistatic[4]Fungicidal (Candida), Fungistatic (Aspergillus)[6][7]Fungicidal[19]
Post-Antifungal Effect Under investigationMinimalPresentProlonged and dose-dependent[19]

Experimental Methodologies

The following are standardized protocols for key in vitro experiments used to characterize the pharmacodynamic properties of antifungal agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.

Protocol:

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium within a 96-well microtiter plate.[20][21]

  • Inoculum Preparation: Prepare a standardized fungal suspension adjusted to a 0.5 McFarland standard and dilute to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[22]

  • Inoculation and Incubation: Inoculate the microtiter plate with the fungal suspension and incubate at 35°C for 24-48 hours.[20][21]

  • Endpoint Reading: The MIC is the lowest concentration of the drug that inhibits fungal growth by a predetermined amount (e.g., ≥50% for azoles against yeast, 100% for amphotericin B).[20][23] For Manogepix against molds, the minimum effective concentration (MEC), the lowest concentration causing aberrant growth, is determined.[24]

MIC_Workflow start Start prep_drug Prepare Antifungal Serial Dilutions start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic end End read_mic->end

Caption: Standardized workflow for MIC determination.

Time-Kill Assay

Time-kill assays provide insights into the rate and extent of antifungal activity.

Protocol:

  • Setup: Prepare a standardized fungal inoculum of approximately 10⁵ CFU/mL in a suitable broth medium.[25][26]

  • Drug Exposure: Add the antifungal agent at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 16x MIC).[27] Include a drug-free growth control.

  • Sampling: Incubate the cultures at 35°C with agitation, removing aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[25][27]

  • Quantification: Perform serial dilutions of the aliquots and plate on agar to determine the viable colony-forming units (CFU/mL).[22]

  • Analysis: Plot the log₁₀ CFU/mL versus time. A fungicidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[28]

References

Independent Validation of the Antifungal Spectrum of Antifungal Agent 19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro activity of the novel investigational drug, Antifungal Agent 19, against established antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals to evaluate its potential antifungal spectrum. All experimental data is based on standardized protocols to ensure reproducibility and comparability.

Data Presentation: Comparative Antifungal Activity

The in vitro activity of this compound was assessed against a panel of clinically relevant fungal pathogens and compared with leading antifungal drugs from different classes: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).[1][2][3][4] Activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) Against Yeast Pathogens

Fungal SpeciesThis compound (Hypothetical MIC Range)FluconazoleAmphotericin BCaspofungin
Candida albicans0.03 - 0.250.25 - 20.12 - 10.015 - 0.25
Candida glabrata0.12 - 18 - 640.25 - 20.03 - 0.5
Candida parapsilosis0.25 - 21 - 40.12 - 11 - 4
Candida krusei0.06 - 0.5>64 (Resistant)0.5 - 40.03 - 0.5
Cryptococcus neoformans0.12 - 12 - 160.12 - 1>16 (Resistant)

Note: Data for comparator agents is based on established literature.[5][6][7][8] this compound data is hypothetical for illustrative purposes.

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) Against Mould Pathogens

Fungal SpeciesThis compound (Hypothetical MIC Range)FluconazoleAmphotericin BCaspofungin
Aspergillus fumigatus0.06 - 0.5>64 (Resistant)0.25 - 20.015 - 0.12
Aspergillus flavus0.12 - 1>64 (Resistant)0.5 - 20.03 - 0.25
Fusarium spp.4 - 16>64 (Resistant)8 - 32>16 (Resistant)
Scedosporium prolificans>64 (Resistant)>64 (Resistant)>16 (Resistant)>16 (Resistant)

Note: Data for comparator agents is based on established literature.[1][2][4] this compound data is hypothetical for illustrative purposes.

Experimental Protocols

The following protocol for broth microdilution antifungal susceptibility testing is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[9][10][11] A similar methodology, outlined in CLSI document M38, is followed for filamentous fungi (moulds).

Broth Microdilution Susceptibility Testing (CLSI M27/M38)
  • Preparation of Antifungal Agents:

    • Antifungal agents are obtained as standard powders.

    • Stock solutions are prepared by dissolving the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of each agent are prepared in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 256 µg/mL.

  • Inoculum Preparation:

    • Fungal isolates are grown on Sabouraud Dextrose Agar for 24-48 hours.

    • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For moulds, a conidial suspension is prepared and adjusted spectrophotometrically to the desired concentration.

  • Test Procedure:

    • The assay is performed in sterile 96-well microtiter plates.[9]

    • 100 µL of each antifungal dilution is added to the appropriate wells.

    • 100 µL of the standardized fungal inoculum is added to each well.

    • Each plate includes a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Plates are incubated at 35°C.

    • Incubation time is typically 24-48 hours for Candida species and 48-72 hours for Cryptococcus neoformans and moulds, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is determined visually or spectrophotometrically as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic agents, and ≥90% for polyenes and fungicidal agents) compared to the drug-free growth control.

Visualizations: Workflow and Mechanism of Action

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for antifungal susceptibility testing and a common signaling pathway targeted by antifungal drugs.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Fungal Isolate Culture (SDA Plate) p2 Prepare Inoculum (Adjust to 0.5 McFarland) p1->p2 a1 Inoculate Plate p2->a1 p3 Prepare Antifungal Dilutions (96-Well Plate) p3->a1 a2 Incubate Plate (35°C, 24-72h) a1->a2 an1 Read Results (Visual/Spectrophotometric) a2->an1 an2 Determine MIC an1->an2

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Azole antifungals, like fluconazole, and polyenes, like amphotericin B, target the integrity of the fungal cell membrane by interfering with its primary sterol, ergosterol.[1][3][12] The diagram below illustrates this critical pathway.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Agent19 This compound (Hypothesized Target) Agent19->Lanosterol Inhibits?

Caption: Simplified Ergosterol Biosynthesis Pathway and Antifungal Targets.

References

Comparative Performance Analysis of Antifungal Agent 19 Against a Panel of Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance benchmark of the novel investigational compound, Antifungal Agent 19, against a curated panel of clinically relevant fungal isolates. The in vitro efficacy and cytotoxicity of this compound are compared with established antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. All experimental data presented herein are based on standardized protocols to ensure reproducibility and facilitate direct comparison.

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound was determined for a range of fungal pathogens, including both yeast and mold species. The results are summarized below, offering a direct comparison with standard-of-care antifungal agents.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Fungal IsolateThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans (ATCC 90028)0.1250.510.06
Candida glabrata (Clinical Isolate)0.250.5160.125
Aspergillus fumigatus (ATCC 204305)0.51>640.25
Cryptococcus neoformans (ATCC 208821)0.060.254>16

Data are representative of triplicate experiments.

Fungicidal Activity Assessment

Time-kill kinetic studies were performed to evaluate the fungicidal or fungistatic activity of this compound against Candida albicans. The study demonstrates the rate at which the agent eliminates the fungal pathogen over a 48-hour period at concentrations relative to its MIC.

Table 2: Summary of Time-Kill Kinetic Analysis for Candida albicans

CompoundConcentrationTime to 99.9% Growth Reduction (Hours)Activity Profile
This compound4x MIC12Fungicidal
Amphotericin B4x MIC8Fungicidal
Fluconazole4x MIC> 48Fungistatic
In Vitro Cytotoxicity Profile

To assess the potential for host cell toxicity, this compound was evaluated against the human liver carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC50) was determined and compared to that of Amphotericin B.

Table 3: Comparative Cytotoxicity Against HepG2 Cells

CompoundIC50 (µg/mL)
This compound> 50
Amphotericin B5.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Antifungal Susceptibility Testing

In vitro susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, corresponding to approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The plates were inoculated with the fungal suspension and incubated at 35°C. Incubation times were 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (≥50% for azoles, 100% for other agents) compared to the drug-free control well.

Protocol 2: Time-Kill Kinetic Assay
  • Culture Preparation: A standardized suspension of Candida albicans was prepared in RPMI 1640 medium to a final concentration of 1-5 x 10^5 CFU/mL.

  • Drug Exposure: this compound and comparator drugs were added to the fungal cultures at a concentration of 4x their respective MICs. A growth control without any drug was included.

  • Sampling and Plating: At predetermined time points (0, 2, 4, 8, 12, 24, and 48 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on Sabouraud Dextrose Agar plates.

  • Colony Counting: Plates were incubated at 35°C for 24-48 hours, after which colony-forming units (CFUs) were counted. The limit of detection was 50 CFU/mL. Fungicidal activity was defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.

Protocol 3: Cytotoxicity Assay
  • Cell Culture: HepG2 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds. Cells were then incubated for an additional 48 hours.

  • Viability Assessment: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, was calculated from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow used for the comparative analysis of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Benchmarking Isolates Select Clinical Fungal Isolates Culture Culture and Prepare Standardized Inoculum Isolates->Culture MIC MIC Susceptibility Testing Culture->MIC TimeKill Time-Kill Kinetics Assay Culture->TimeKill Cyto Cytotoxicity Assay (HepG2) Culture->Cyto Prepare Drug Solutions MIC_Data Determine MIC Values MIC->MIC_Data TK_Data Analyze CFU Reduction TimeKill->TK_Data Cyto_Data Calculate IC50 Values Cyto->Cyto_Data Report Generate Comparison Guide MIC_Data->Report TK_Data->Report Cyto_Data->Report

Figure 1. High-level workflow for antifungal agent benchmarking.
Hypothetical Mechanism of Action

This compound is hypothesized to disrupt the fungal cell wall integrity by inhibiting the fictional "Glycan Synthesis Regulator Kinase" (GSRK), a key enzyme in the beta-glucan synthesis pathway. The diagram below illustrates this proposed signaling cascade.

G cluster_pathway Proposed Fungal Cell Wall Synthesis Pathway cluster_inhibition Drug Action Signal External Stress (e.g., Osmotic Pressure) MembraneReceptor Membrane Receptor Signal->MembraneReceptor GSRK GSRK (Glycan Synthesis Regulator Kinase) MembraneReceptor->GSRK SynthaseComplex Beta-Glucan Synthase Complex GSRK->SynthaseComplex Activates CellWall Cell Wall (Beta-Glucan Synthesis) SynthaseComplex->CellWall Lysis Cell Lysis CellWall->Lysis Disruption Leads To Agent19 This compound Agent19->GSRK Inhibits

Figure 2. Hypothetical signaling pathway inhibited by this compound.

Safety Operating Guide

Personal protective equipment for handling Antifungal agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antifungal Agent 19, a potent compound with significant antifungal activity. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Note that some physical and toxicological properties have not yet been fully investigated[1].

PropertyValueReference
Molecular Formula C19H18F4O2[1]
Molecular Weight 354.34 g/mol [1]
EC50 0.72 μM[2][3]
Appearance Solid[1]
Storage (Powder) -20°C for up to 2 years[1][3]
Storage (in DMSO) -80°C for up to 6 months, -20°C for up to 1 month, 4°C for up to 2 weeks[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements: [4][5]

  • Body Protection: Impervious lab coat.

  • Hand Protection: Disposable nitrile gloves (double-gloving is recommended).

  • Eye Protection: Safety goggles with side shields.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Proper procedure for putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on First Pair of Gloves Don2->Don3 Don4 Put on Second Pair of Gloves Don3->Don4 Don5 Put on Safety Goggles Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Safety Goggles Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

Fig. 1: Procedural flow for donning and doffing of personal protective equipment.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and decontaminated. Prepare all necessary equipment and reagents.

  • Weighing: If working with the solid form, weigh the compound in a chemical fume hood to avoid inhalation of dust particles[1].

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If preparing solutions in advance, store them in tightly sealed vials at the recommended temperatures[3].

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures[1].

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and pipette tips, in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste through an approved hazardous waste disposal service, following all local, state, and federal regulations[1].

The following diagram outlines the logical steps for proper waste management of this compound.

Disposal_Workflow Start Waste Generation Segregate Segregate Waste Streams Start->Segregate Solid_Waste Contaminated Solid Waste (Gloves, Tubes, etc.) Solid_Container Seal in Labeled Solid Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solvents, Media, etc.) Liquid_Container Collect in Labeled Liquid Hazardous Waste Bottle Liquid_Waste->Liquid_Container Storage Store in Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage Segregate->Solid_Waste Segregate->Liquid_Waste Pickup Arrange for Pickup by Certified Waste Disposal Vendor Storage->Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.